Pulegone (Standard)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5R)-5-methyl-2-propan-2-ylidenecyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGWDASTMWDZIW-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(C)C)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=C(C)C)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2025975 | |
| Record name | R-(+)-Pulegone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a pleasant odor between peppermint and camphor; [Merck Index] Clear light brown liquid; [Sigma-Aldrich MSDS], Solid, Colourless to yellow liquid, herbaceous-minty, resinous odour | |
| Record name | Pulegone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Pulegone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035604 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Pulegone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/613/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
224 °C, BP: 151-153 °C at 100 mm Hg; 103 °C at 17 mm Hg; 84 °C at 6 mm Hg, 220.00 to 222.00 °C. @ 760.00 mm Hg | |
| Record name | Pulegone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pulegone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035604 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble in water, Miscible with alcohol. ether, chloroform, insoluble in water; soluble in oils; miscible to soluble in alcohol, miscible (in ethanol) | |
| Record name | Pulegone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pulegone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/613/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9323 at 20 °C, 0.927-0.939 | |
| Record name | Pulegone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pulegone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/613/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
138.0 [mmHg], 0.123 mm Hg at 25 °C (extrapolated) | |
| Record name | Pulegone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11278 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Pulegone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oil, Oily liquid | |
CAS No. |
89-82-7 | |
| Record name | (+)-Pulegone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pulegone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, (5R)- | |
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| Record name | R-(+)-Pulegone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-menth-4(8)-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.767 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PULEGONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LF2673R3G | |
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| Record name | Pulegone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pulegone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035604 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Pulegone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035604 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Pulegone standard physical and chemical properties
An In-Depth Technical Guide to the Standard Physical and Chemical Properties of Pulegone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the standard physical and chemical properties of pulegone, a monoterpene of significant interest in various scientific fields. The information is presented in a structured format to facilitate easy access and comparison of data. This guide also includes detailed experimental protocols and visualizations to support research and development activities.
Chemical Identity
Pulegone is a naturally occurring monoterpene ketone found in the essential oils of various plants, most notably in pennyroyal (Mentha pulegium) and peppermint (Mentha piperita)[1]. It exists as two enantiomers, (+)-pulegone and (-)-pulegone, with the (R)-(+)-enantiomer being the more abundant in nature.
Table 1: Chemical Identification of Pulegone
| Identifier | Value |
| IUPAC Name | (5R)-5-Methyl-2-(1-methylethylidene)cyclohexan-1-one[2] |
| Synonyms | (R)-(+)-p-Menth-4(8)-en-3-one, d-Pulegone[2] |
| CAS Number | 89-82-7 ((+)-Pulegone)[2][3] |
| Chemical Formula | C₁₀H₁₆O[1] |
| Molar Mass | 152.23 g/mol [1][2] |
| InChI Key | NZGWDASTMWDZIW-MRVPVSSYSA-N ((+)-Pulegone)[2] |
| SMILES | C[C@@H]1CCC(=C(C)C)C(=O)C1 ((+)-Pulegone)[2] |
Physical Properties
Pulegone is a colorless to pale yellow oily liquid with a characteristic minty, camphor-like odor[1][2]. Its physical properties are summarized in the tables below.
Table 2: Physical Properties of Pulegone
| Property | Value | Reference |
| Appearance | Colorless to pale yellow oily liquid | [1][2] |
| Odor | Pleasant, minty, camphor-like | [1][2] |
| Melting Point | < 25 °C | [2][3] |
| Boiling Point | 224 °C at 760 mmHg | [1][2] |
| Density | 0.9323 - 0.937 g/mL at 20-25 °C | [2][4][5] |
| Vapor Pressure | 0.093 - 0.12 mmHg at 25 °C | [2][6][7] |
Table 3: Solubility and Partition Coefficient of Pulegone
| Property | Value | Reference |
| Solubility in Water | Practically insoluble (173.7 mg/L at 25 °C, estimated) | [1][2][6] |
| Solubility in Organic Solvents | Miscible with alcohol, ether, chloroform | [8] |
| logP (Octanol-Water Partition Coefficient) | 3.08 | [2][7] |
Chemical Properties and Reactivity
Pulegone is a ketone and an alkene, and its reactivity is characteristic of these functional groups. It is stable under recommended storage conditions[2]. It can undergo hydrogenation to form menthone[1]. As a ketone, it can be purified via the formation of a semicarbazone derivative[9].
Spectral Data
Spectroscopic data is crucial for the identification and characterization of pulegone.
Table 4: Key Spectroscopic Data for (+)-Pulegone
| Technique | Key Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~1.0 (d), ~1.8 (s), ~2.0 (s), ~2.2-2.5 (m)[2] |
| ¹³C NMR (CDCl₃, 50.18 MHz) | δ (ppm): ~21.8, 22.1, 23.0, 28.6, 31.6, 32.8, 50.8, 131.8, 141.8, 204.0[2] |
| Mass Spectrometry (GC-MS) | Major fragments (m/z): 81, 67, 152, 109, 41[2] |
| Infrared (IR) | Key absorptions (cm⁻¹): ~1670 (C=O stretch, conjugated ketone), ~1620 (C=C stretch) |
Experimental Protocols
This section outlines generalized experimental methodologies for determining some of the key physical and chemical properties of pulegone.
Determination of Boiling Point (Micro Method)
This method is suitable for small sample volumes.
-
Sample Preparation: A small amount of pulegone (a few drops) is placed in a small test tube or a fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample.
-
Heating: The sample tube is attached to a thermometer and heated in a Thiele tube or a melting point apparatus with a heating block.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.
-
Boiling Point Determination: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.
Determination of Solubility in Water (Shake-Flask Method)
-
Sample Preparation: A known excess amount of pulegone is added to a known volume of distilled water in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand to allow for the separation of the aqueous and organic phases. If necessary, centrifugation can be used.
-
Quantification: A sample of the aqueous phase is carefully removed and the concentration of dissolved pulegone is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Determination of Octanol-Water Partition Coefficient (logP)
The shake-flask method is a common technique for determining logP.
-
Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol.
-
Sample Preparation: A known amount of pulegone is dissolved in either the water-saturated octanol or the octanol-saturated water.
-
Partitioning: The two phases are mixed in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the pulegone between the two phases.
-
Phase Separation: The funnel is allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of pulegone in both the octanol and aqueous phases is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, GC, or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of pulegone in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of pulegone in complex mixtures like essential oils.
-
Sample Preparation: The essential oil or a solution of pulegone in a suitable solvent (e.g., hexane or dichloromethane) is prepared.
-
Injection: A small volume of the sample (typically 1 µL) is injected into the GC.
-
Separation: The components of the sample are separated on a capillary column (e.g., DB-5 or HP-5ms). The oven temperature is programmed to ramp from a lower temperature (e.g., 60°C) to a higher temperature (e.g., 240°C) to elute the compounds.
-
Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.
-
Data Analysis: The resulting mass spectrum of each component is compared to a library of known spectra (e.g., NIST) to identify the compounds. The retention time of the pulegone peak can be compared to that of a standard for confirmation.
Metabolic Pathway
Pulegone is metabolized in the liver primarily by cytochrome P450 (CYP450) enzymes[10][11][12]. The major metabolic pathway involves the conversion of pulegone to menthofuran, which is then further metabolized. This metabolic activation is linked to the observed hepatotoxicity of pulegone[11][12].
Experimental Workflow for GC-MS Analysis
The following diagram illustrates a typical workflow for the analysis of pulegone in an essential oil sample using GC-MS.
Safety Information
Pulegone is considered harmful if swallowed and may cause an allergic skin reaction. It is also suspected of causing cancer[13]. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Pulegone - Wikipedia [en.wikipedia.org]
- 2. (+)-Pulegone | C10H16O | CID 442495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. chemimpex.com [chemimpex.com]
- 5. (R)-(+)-胡薄荷酮 ≥90% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pulegone, 15932-80-6 [thegoodscentscompany.com]
- 7. (R)-(+)-pulegone, 89-82-7 [thegoodscentscompany.com]
- 8. fishersci.ca [fishersci.ca]
- 9. (+)-PULEGONE CAS#: 89-82-7 [m.chemicalbook.com]
- 10. Metabolism of (R)-(+)-pulegone and (R)-(+)-menthofuran by human liver cytochrome P-450s: evidence for formation of a furan epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The metabolism of the abortifacient terpene, (R)-(+)-pulegone, to a proximate toxin, menthofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
The Pulegone Biosynthesis Pathway in Mentha Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pulegone biosynthesis pathway in Mentha species, with a primary focus on peppermint (Mentha x piperita). Pulegone is a critical intermediate in the biosynthesis of menthol, the principal component of peppermint oil, and its metabolic fate significantly influences the final chemical profile and quality of the essential oil. This document details the enzymatic steps, quantitative data, experimental protocols, and regulatory aspects of this vital metabolic pathway.
The Core Biosynthetic Pathway
The biosynthesis of pulegone is a multi-step enzymatic process that begins with the universal precursor of monoterpenes, geranyl diphosphate (GPP), derived from the methylerythritol phosphate (MEP) pathway in plastids. The pathway proceeds through a series of cyclization, hydroxylation, oxidation, reduction, and isomerization reactions, primarily occurring in the secretory cells of peltate glandular trichomes on the leaves of Mentha species.[1][2]
The key enzymatic steps leading to the formation of (+)-pulegone are as follows:
-
Geranyl Diphosphate (GPP) to (-)-Limonene: The pathway is initiated by the cyclization of GPP to (-)-limonene, a reaction catalyzed by (-)-limonene synthase (LS) .[3][4] This enzyme is located in the leucoplasts of secretory cells.[4]
-
(-)-Limonene to (-)-trans-Isopiperitenol: The allylic hydroxylation of (-)-limonene at the C3 position is carried out by the cytochrome P450 monooxygenase, (-)-limonene-3-hydroxylase (L3H) , to yield (-)-trans-isopiperitenol.[5][6] This enzyme is associated with the endoplasmic reticulum.[2]
-
(-)-trans-Isopiperitenol to (-)-Isopiperitenone: The resulting alcohol is then oxidized to the corresponding ketone, (-)-isopiperitenone, by (-)-trans-isopiperitenol dehydrogenase (IPD) .[2][7][8] This dehydrogenase is localized within the mitochondria.[2]
-
(-)-Isopiperitenone to (+)-cis-Isopulegone: The endocyclic double bond of (-)-isopiperitenone is reduced by (-)-isopiperitenone reductase (IPR) in an NADPH-dependent reaction to form (+)-cis-isopulegone.[9][10]
-
(+)-cis-Isopulegone to (+)-Pulegone: The final step in pulegone formation is the isomerization of the exocyclic double bond of (+)-cis-isopulegone to the endocyclic position, a reaction catalyzed by (+)-cis-isopulegone isomerase (IPI) , yielding (+)-pulegone.[11]
Pulegone then stands at a critical branch point in the pathway. It can either be reduced to (-)-menthone by (+)-pulegone reductase (PR) , leading to the biosynthesis of menthol, or it can be converted to (+)-menthofuran by menthofuran synthase (MFS) , a cytochrome P450 enzyme.[11][12] The regulation of these competing pathways is crucial in determining the final composition of the essential oil.
Quantitative Data
The following tables summarize the available quantitative data for the enzymes and metabolites involved in the pulegone biosynthesis pathway in Mentha species.
Table 1: Kinetic Parameters of Key Enzymes in Pulegone Biosynthesis
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Cofactor | Source Species | Reference(s) |
| (-)-Limonene Synthase (LS) | Geranyl Diphosphate | 1.8 | 0.3 | ~6.7 | Mg2+ or Mn2+ | Mentha x piperita | [3][13] |
| (-)-trans-Isopiperitenol Dehydrogenase (IPD) | (-)-trans-Isopiperitenol | 72 | 0.06 (at pH 10) | 10.5 | NAD+ | Mentha x piperita | [2][7][14] |
| (-)-trans-Carveol | 1.8 ± 0.2 | 0.02 (at pH 7.5) | NAD+ | Mentha x piperita | [7] | ||
| (-)-Isopiperitenone Reductase (IPR) | (-)-Isopiperitenone | 1.0 | 1.3 | 5.5 | NADPH | Mentha x piperita | [9][10] |
| NADPH | 2.2 | Mentha x piperita | [9][10] | ||||
| (+)-Pulegone Reductase (PR) | (+)-Pulegone | 2.3 - 40 | 1.8 | 5.0 | NADPH | Mentha x piperita | [9][10][15] |
| NADPH | 6.9 | Mentha x piperita | [9][10] |
Table 2: Concentration Ranges of Key Monoterpenes in Mentha piperita Essential Oil
| Compound | Concentration Range (%) | Geographical Origin/Variety | Reference(s) |
| Pulegone | traces - 13.0 | Various European countries, North America | [16][17][18] |
| Menthone | 0.4 - 45.6 | Various European countries, Slovakia, Turkey, Morocco, Italy, India | [1][16][19][20][21] |
| Isomenthone | 0.8 - 15.5 | Various European countries, Slovakia | [1][16] |
| (-)-Menthol | 1.5 - 69.1 | Various European countries, Slovakia, Turkey, Morocco, Italy, India | [1][16][19][20][21] |
| Menthofuran | 0.1 - 21 | Various European countries, Italy | [1][16][20] |
| (-)-Limonene | 1.0 - 6.7 | Various European countries, Slovakia | [1][16] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the pulegone biosynthesis pathway.
Enzyme Assays
General Protocol for Dehydrogenase Assays (e.g., (-)-trans-Isopiperitenol Dehydrogenase):
Dehydrogenase activity can be monitored spectrophotometrically by measuring the change in absorbance at 340 nm, which corresponds to the formation or consumption of NAD(P)H.[22][23]
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl or potassium phosphate at the optimal pH), the substrate (e.g., (-)-trans-isopiperitenol), and the cofactor (e.g., NAD+).
-
Enzyme Preparation: Use a partially purified enzyme extract from Mentha glandular trichomes or a recombinantly expressed and purified enzyme.
-
Initiation and Measurement: Pre-incubate the reaction mixture at the optimal temperature. Initiate the reaction by adding the enzyme preparation. Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the initial rate of the reaction and the molar extinction coefficient of NADH (6220 M-1cm-1).
General Protocol for Reductase Assays (e.g., (-)-Isopiperitenone Reductase and (+)-Pulegone Reductase):
Reductase activity is typically measured by monitoring the consumption of NADPH at 340 nm.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer at the optimal pH, the substrate (e.g., (-)-isopiperitenone or (+)-pulegone), and NADPH.
-
Enzyme Preparation: Utilize a cell-free extract from Mentha tissues or a purified recombinant enzyme.
-
Initiation and Measurement: Start the reaction by adding the enzyme and monitor the decrease in absorbance at 340 nm.
-
Product Confirmation: The reaction products (e.g., (+)-cis-isopulegone, (-)-menthone) can be extracted with an organic solvent (e.g., hexane) and identified and quantified by GC-MS.
Gene Expression Analysis
RNA Extraction from Mentha Species:
Extracting high-quality RNA from Mentha species can be challenging due to the high content of secondary metabolites. Modified protocols are often required.[6][11]
-
Tissue Homogenization: Grind fresh or frozen leaf tissue to a fine powder in liquid nitrogen.
-
Lysis and Extraction: Use a specialized RNA extraction buffer (e.g., containing guanidinium thiocyanate) and perform phenol-chloroform extractions to remove proteins and other contaminants.
-
Precipitation: Precipitate the RNA using isopropanol or lithium chloride.
-
Washing and Resuspension: Wash the RNA pellet with ethanol and resuspend it in RNase-free water.
-
Quality Control: Assess RNA integrity and concentration using gel electrophoresis and spectrophotometry.
Northern Blot Analysis:
Northern blotting is a standard technique to determine the size and relative abundance of specific mRNA transcripts.[24][25]
-
RNA Gel Electrophoresis: Separate total RNA or mRNA by size on a denaturing agarose gel.
-
Blotting: Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane.
-
Hybridization: Hybridize the membrane with a labeled DNA or RNA probe specific for the gene of interest (e.g., a cDNA fragment of a pulegone pathway gene).
-
Detection: Detect the hybridized probe using autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes).
Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oil Analysis:
GC-MS is the primary method for identifying and quantifying the volatile components of Mentha essential oils.[19][26]
-
Sample Preparation: Extract the essential oil from plant material by hydrodistillation or solvent extraction. Dilute the oil in a suitable solvent (e.g., hexane).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a capillary column (e.g., DB-WAX or HP-5). The components are separated based on their boiling points and interactions with the stationary phase.
-
MS Detection: As the components elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Identification and Quantification: Identify the compounds by comparing their retention times and mass spectra to those of authentic standards and by searching mass spectral libraries. Quantify the compounds based on their peak areas relative to an internal standard.
Visualization of Pathways and Workflows
Pulegone Biosynthesis Pathway
Caption: The pulegone biosynthesis pathway in Mentha species, highlighting the subcellular localization of key enzymes.
General Experimental Workflow for Pathway Analysis
Caption: A generalized workflow for the comprehensive analysis of the pulegone biosynthesis pathway in Mentha.
Regulation of the Pulegone Pathway
The biosynthesis of pulegone and its downstream metabolites is tightly regulated by developmental and environmental factors. Light is a key regulator, with studies showing that the expression of several pathway genes, including pulegone reductase (PR), is significantly influenced by light conditions.[16]
Furthermore, a feedback mechanism involving (+)-menthofuran has been identified. High levels of (+)-menthofuran have been shown to decrease the transcript levels of PR, leading to an accumulation of its substrate, (+)-pulegone.[27] This suggests a complex regulatory network that fine-tunes the metabolic flux through this branch point, thereby controlling the final ratio of menthol to menthofuran in the essential oil. This regulation is of significant commercial interest as pulegone and menthofuran are often considered undesirable components in high-quality peppermint oil.[27]
This technical guide provides a foundational understanding of the pulegone biosynthesis pathway in Mentha species. Further research into the intricate regulatory networks and the precise catalytic mechanisms of the involved enzymes will continue to advance our ability to metabolically engineer these valuable natural products for various applications in the pharmaceutical, food, and cosmetic industries.
References
- 1. Mentha piperita: Essential Oil and Extracts, Their Biological Activities, and Perspectives on the Development of New Medicinal and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and mechanism of (4S)-limonene synthase, a monoterpene cyclase from the glandular trichomes of peppermint (Mentha x piperita) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limonene Synthase, the Enzyme Responsible for Monoterpene Biosynthesis in Peppermint, Is Localized to Leucoplasts of Oil Gland Secretory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 limonene hydroxylases of Mentha species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regiospecific cytochrome P450 limonene hydroxylases from mint (Mentha) species: cDNA isolation, characterization, and functional expression of (-)-4S-limonene-3-hydroxylase and (-)-4S-limonene-6-hydroxylase [pubmed.ncbi.nlm.nih.gov]
- 7. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoterpene metabolism. Cloning, expression, and characterization of (-)-isopiperitenol/(-)-carveol dehydrogenase of peppermint and spearmint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoterpene double-bond reductases of the (-)-menthol biosynthetic pathway: isolation and characterization of cDNAs encoding (-)-isopiperitenone reductase and (+)-pulegone reductase of peppermint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Menthol - Wikipedia [en.wikipedia.org]
- 12. uniprot.org [uniprot.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. kirj.ee [kirj.ee]
- 17. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. cir-safety.org [cir-safety.org]
- 19. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 24. researchgate.net [researchgate.net]
- 25. isopiperitenone, 529-01-1 [thegoodscentscompany.com]
- 26. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Metabolic Profiling of Nine Mentha Species and Prediction of Their Antioxidant Properties Using Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Presence of Pulegone in Essential Oils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural abundance of pulegone, a monoterpene ketone, across a spectrum of essential oils. Pulegone is a compound of significant interest due to its distinct aromatic profile and its physiological effects. This document provides a comprehensive overview of its prevalence, the methodologies for its quantification, and the biochemical pathways of its synthesis in plants.
Data Presentation: Pulegone Abundance in Essential Oils
The concentration of pulegone in essential oils is highly variable, influenced by factors such as plant species, geographical origin, harvest time, and distillation techniques. The following table summarizes the quantitative data on pulegone content in several commercially important essential oils.
| Essential Oil Source | Plant Species | Pulegone Content (%) | References |
| Pennyroyal Oil (European) | Mentha pulegium | 62.0 - 97.0 | [1][2] |
| Pennyroyal Oil (American) | Hedeoma pulegioides | ~30.0 | [2] |
| Corn Mint Oil | Mentha arvensis | 0.2 - 4.9 | [2] |
| Peppermint Oil | Mentha piperita | Traces - 7.0 | [3][4] |
| Spearmint Oil | Mentha spicata | 0.3 - 29.59 | [5] |
| Lesser Calamint | Calamintha nepeta | 2.4 - 64.6 | [5] |
| Apple Mint | Mentha suaveolens | 1.15 - 2.5 | [5] |
| Water Mint | Mentha aquatica | ~0.45 | [5] |
| Buchu Leaf Oil | Agathosma betulina | ~3.0 | [2] |
| Buchu Leaf Oil | Agathosma crenulata | ~50.0 | [2] |
| Mentha longifolia | Mentha longifolia | 0.17 - 69.49 | [5] |
| Mentha haplocalyx | Mentha haplocalyx | 28.7 - 80.2 | [5] |
Experimental Protocols
Accurate quantification of pulegone in essential oils is critical for quality control, safety assessment, and research purposes. The following are detailed methodologies for the key experiments involved in the analysis of pulegone.
Extraction of Essential Oils from Plant Material: Steam Distillation
Steam distillation is a widely used method for extracting volatile compounds like pulegone from plant materials.
Apparatus:
-
Steam generator (or a boiling flask with water)
-
Biomass flask (still pot)
-
Still head
-
Condenser
-
Receiver (separator)
-
Heating mantle or hot plate
Procedure:
-
Preparation of Plant Material: Fresh or dried plant material (e.g., leaves, flowering tops) is placed into the biomass flask. For dried material, stems are often removed as they contain negligible amounts of essential oil[6]. The material should be packed firmly but not too tightly to allow for even steam penetration[6].
-
Apparatus Assembly: The steam generator is connected to the biomass flask. The still head is fitted onto the biomass flask and connected to the condenser. The receiver is placed at the outlet of the condenser to collect the distillate.
-
Distillation: Steam is passed through the plant material. The hot steam causes the plant's secretory glands to burst, releasing the essential oil. The volatile essential oil components vaporize and are carried along with the steam into the condenser.
-
Condensation: Cold water circulating through the outer jacket of the condenser cools the steam and essential oil vapor, causing them to condense back into liquid form.
-
Collection and Separation: The condensed liquid, a mixture of water (hydrosol) and essential oil, is collected in the receiver. As essential oils are generally immiscible with water and have a different density, they will form a separate layer, which can then be physically separated.
-
Drying and Storage: The collected essential oil should be dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, airtight container in a cool, dark place.
Quantification of Pulegone: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation, identification, and quantification of individual components within a complex mixture like an essential oil.
Sample Preparation:
-
A sample of the essential oil is diluted in a suitable organic solvent, such as hexane or ethyl acetate, to a concentration appropriate for GC-MS analysis (e.g., a 200:1 dilution)[7].
GC-MS Parameters (Representative):
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: HP-5MS (5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 1:100.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp up to 180°C at a rate of 3°C/min.
-
Ramp up to 280°C at a rate of 20°C/min, hold for 10 minutes.
-
-
Mass Spectrometer: Agilent 5973 inert or similar.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 200°C.
-
Mass Range: m/z 45-500.
Standard Preparation and Quantification:
-
Stock Standard Solution: A stock solution of pure pulegone (e.g., 1000 µg/mL) is prepared by accurately weighing the standard and dissolving it in a suitable solvent like methanol.
-
Working Standard Solutions: A series of working standard solutions of varying concentrations are prepared by diluting the stock solution.
-
Calibration Curve: The working standard solutions are injected into the GC-MS to generate a calibration curve by plotting the peak area of pulegone against its concentration.
-
Quantification of Pulegone in Sample: The diluted essential oil sample is injected into the GC-MS under the same conditions as the standards. The peak corresponding to pulegone is identified based on its retention time and mass spectrum. The concentration of pulegone in the sample is then determined by comparing its peak area to the calibration curve.
Mandatory Visualization
Experimental Workflow for Pulegone Analysis
The following diagram illustrates the general workflow from plant material to the quantification of pulegone.
Biosynthetic Pathway of Pulegone in Mentha Species
Pulegone is a key intermediate in the biosynthesis of menthol in many Mentha species. The following diagram outlines the enzymatic steps leading to the formation of pulegone from geranyl pyrophosphate.
References
- 1. engineering.iastate.edu [engineering.iastate.edu]
- 2. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispec.co.th [scispec.co.th]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbulletin.upt.ro [chemicalbulletin.upt.ro]
- 6. davuniversity.org [davuniversity.org]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to the Stereochemistry of (R)-(+)-Pulegone and (S)-(-)-Pulegone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of the monoterpene enantiomers, (R)-(+)-pulegone and (S)-(-)-pulegone. Pulegone, a naturally occurring compound found in various mint species, exhibits distinct chemical, physical, and biological properties dependent on its stereochemical configuration. This document details the physicochemical characteristics, synthesis, analytical separation, and differential biological activities of these enantiomers, with a focus on their metabolic pathways and toxicological profiles. All quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for key synthetic and analytical procedures are provided, and critical concepts are visualized using Graphviz diagrams. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Pulegone is a monoterpene ketone and a significant constituent of the essential oils of plants such as pennyroyal (Mentha pulegium) and catnip (Nepeta cataria).[1] It exists as two enantiomers: (R)-(+)-pulegone and (S)-(-)-pulegone, which are non-superimposable mirror images of each other. The stereocenter is located at the C5 position of the cyclohexanone ring. The (R)-(+)-enantiomer is the more abundant and widely studied of the two.[2]
The stereochemistry of pulegone plays a pivotal role in its biological activity. Notably, (R)-(+)-pulegone is known for its hepatotoxicity, a characteristic attributed to its metabolic activation by cytochrome P450 enzymes to the proximate hepatotoxin, menthofuran.[3] In contrast, (S)-(-)-pulegone is reported to be significantly less toxic.[4][5] This disparity in biological effect underscores the importance of understanding the stereochemical nuances of these molecules, particularly in the context of drug development and safety assessment of natural products.
This guide aims to provide a detailed technical overview of the stereochemistry of pulegone enantiomers, covering their physical and chemical properties, methods for their synthesis and analysis, and their differential biological effects.
Physicochemical Properties
The enantiomers of pulegone share identical physical properties such as boiling point, melting point, and density, as is characteristic of enantiomeric pairs.[6] However, they exhibit opposite optical activity, a defining feature of their stereochemical relationship. The quantitative data for both enantiomers are summarized in the tables below.
Table 1: General and Physical Properties
| Property | (R)-(+)-Pulegone | (S)-(-)-Pulegone |
| IUPAC Name | (5R)-5-Methyl-2-(propan-2-ylidene)cyclohexan-1-one | (5S)-5-Methyl-2-(propan-2-ylidene)cyclohexan-1-one |
| CAS Number | 89-82-7[7] | 3391-90-0[8] |
| Molecular Formula | C₁₀H₁₆O[7] | C₁₀H₁₆O[8] |
| Molecular Weight | 152.23 g/mol [7] | 152.23 g/mol [8] |
| Appearance | Colorless to yellowish oil[7] | Colorless clear liquid[4] |
| Odor | Pleasant, minty, camphor-like[7] | Minty aroma[8] |
| Boiling Point | 224 °C at 760 mmHg[6][7] | 222-224 °C at 760 mmHg[4][8] |
| Melting Point | < 25 °C[6] | 244 °C (Note: This value from one source appears anomalous and may be a typo)[5] |
| Density | 0.9323 - 0.937 g/mL at 20-25 °C[6][7] | 0.937 g/mL at 25 °C[8] |
| Refractive Index (n²⁰/D) | ~1.488 | 1.488[8] |
Table 2: Optical Properties
| Property | (R)-(+)-Pulegone | (S)-(-)-Pulegone |
| Specific Rotation [α]²⁰/D | +21° to +22.5° (neat) | -22° (neat)[8] |
Stereochemical Relationship
The enantiomeric relationship between (R)-(+)-pulegone and (S)-(-)-pulegone is depicted in the following diagram. They are non-superimposable mirror images, differing only in the three-dimensional arrangement of the methyl group at the C5 chiral center.
Synthesis and Analysis
Synthesis
(R)-(+)-Pulegone is typically isolated from natural sources like pennyroyal oil, where it is the major constituent.
(S)-(-)-Pulegone is less common in nature and is often synthesized. A well-established method is the synthesis from (-)-citronellol, as reported by Corey et al. (1976).
Experimental Protocol: Synthesis of (S)-(-)-Pulegone from (-)-Citronellol
This protocol is based on the work of E.J. Corey, Harry E. Ensley, and J. William Suggs (1976).
-
Oxidation of (-)-Citronellol: (-)-Citronellol is oxidized to (S)-(-)-citronellal. A common method involves the use of pyridinium chlorochromate (PCC) in a suitable solvent like dichloromethane (CH₂Cl₂). The reaction is typically carried out at room temperature with stirring until the oxidation is complete, which can be monitored by thin-layer chromatography (TLC).
-
Cyclization of (S)-(-)-Citronellal: The resulting (S)-(-)-citronellal is then cyclized to a mixture of isopulegol stereoisomers. This can be achieved using a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), in an inert solvent at low temperatures (e.g., 0 °C).[9]
-
Oxidation to (S)-(-)-Pulegone: The mixture of isopulegols is subsequently oxidized to (S)-(-)-pulegone. This can be accomplished using various oxidizing agents, such as Jones reagent (CrO₃ in sulfuric acid and acetone) or PCC. The final product is then purified by column chromatography or distillation.
References
- 1. Different stereoselectivity in the reduction of pulegone by Mentha species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of nociceptive transient receptor potential channels in repellent action of pulegone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. PULEGONE AND RELATED SUBSTANCES [inchem.org]
- 6. (+)-Pulegone | C10H16O | CID 442495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TRP channels interaction with lipids and its implications in disease. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Isolation and Purification of Pulegone from Pennyroyal Oil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for isolating and purifying (R)-(+)-pulegone, a bioactive monoterpenoid, from the essential oil of pennyroyal (Mentha pulegium). It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to support research and development activities.
Introduction
Pulegone is a naturally occurring monoterpenoid and the principal chemical constituent of pennyroyal oil, where it can comprise between 60% and 90% of the oil's volume[1][2][3]. It is recognized for its characteristic minty-camphoraceous aroma and has applications in the flavor, fragrance, and pharmaceutical industries[4]. Due to its bioactivity, including potential anti-inflammatory and antimicrobial properties, there is significant scientific interest in obtaining high-purity pulegone for further investigation[2].
This document outlines the standard multi-step procedure for its extraction and purification, beginning with the isolation of crude essential oil from plant material, followed by purification techniques to separate pulegone from other terpenoid constituents.
Chemical and Physical Properties
A successful purification strategy relies on exploiting the differences in the physical and chemical properties of pulegone and the main accompanying components in pennyroyal oil, such as menthone and isomenthone[5][6].
Table 1: Physical Properties of Pulegone and Major Related Monoterpenes
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| (R)-(+)-Pulegone | C₁₀H₁₆O | 152.24 | 224 | 0.935 |
| l-Menthone | C₁₀H₁₈O | 154.25 | 207 | 0.895 |
| Isomenthone | C₁₀H₁₈O | 154.25 | 212 | 0.900 |
| Piperitenone | C₁₀H₁₄O | 150.22 | 233 | 0.975 |
Data sourced from PubChem and other chemical databases.[7][8]
The significant difference in boiling points between pulegone and other components like menthone is the basis for purification by fractional distillation[9].
Isolation and Purification Workflow
The overall process involves a primary extraction followed by one or more purification steps. The typical workflow is visualized below.
Caption: Workflow for Pulegone Isolation and Purification.
Quantitative Data Summary
The composition of pennyroyal oil can vary significantly based on geography, climate, and harvest time[5][10]. Effective purification requires an initial assessment of the crude oil's composition, typically by Gas Chromatography-Mass Spectrometry (GC-MS).
Table 2: Example Chemical Composition of Mentha pulegium Essential Oil
| Compound | Retention Time (min) | Relative Percentage (%) |
| Isomenthone | 15.2 | 10.6 - 18.5 |
| Menthone | 15.8 | 0.6 - 8.3 |
| Pulegone | 17.5 | 61.3 - 88.6 |
| Piperitenone | 18.1 | 0.3 - 19.6 |
| Menthofuran | 19.2 | < 1.0 |
Data compiled from multiple GC-MS analyses reported in literature.[2][3][5][10][11]
Table 3: Purification Efficiency of Cited Methods
| Method | Starting Purity (Pulegone %) | Final Purity (Pulegone %) | Typical Yield (%) | Reference |
| Fractional Vacuum Distillation | ~75-85% | >90% | ~95% (of distilled fraction) | [12] |
| Flash Column Chromatography | >90% | >98% | ~85-90% | [13] |
| HPCCC* | Variable (in Peppermint Oil) | 94-99% | Not specified | [14][15] |
*High-Performance Counter-Current Chromatography, a specialized liquid-liquid chromatographic technique.
Detailed Experimental Protocols
Protocol 1: Steam Distillation for Crude Oil Extraction
This protocol describes the extraction of essential oil from dried pennyroyal leaves and flowering tops.
Objective: To isolate the volatile oils from plant material.
Apparatus:
-
Large round-bottom flask (e.g., 5 L)
-
Heating mantle
-
Steam distillation apparatus (Clevenger-type)
-
Condenser
-
Receiving flask
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
Place approximately 500 g of dried and crushed pennyroyal plant material into the round-bottom flask.
-
Add deionized water to the flask until the plant material is fully submerged.
-
Assemble the steam distillation apparatus. Ensure all joints are properly sealed.
-
Begin heating the flask. The goal is to boil the water, generating steam that will pass through the plant material, carrying the volatile oils with it[1].
-
Continue the distillation for 3-4 hours, collecting the distillate. The oil will separate from the aqueous layer in the collector.
-
After distillation is complete, allow the apparatus to cool.
-
Carefully transfer the collected distillate to a separatory funnel.
-
Drain the lower aqueous (hydrosol) layer, retaining the upper oil layer.
-
Wash the oil layer with a saturated NaCl solution to remove residual water.
-
Dry the crude essential oil by adding a small amount of anhydrous sodium sulfate. Swirl gently and allow it to sit for 15-20 minutes.
-
Decant or filter the dried oil into a clean, tared amber vial. Record the yield. The yield of essential oil from dry plant material is typically around 0.6% to 1.7% (w/w)[10][16].
Protocol 2: Purification by Fractional Vacuum Distillation
This method separates pulegone from components with lower boiling points, such as menthone.
Objective: To enrich the pulegone content of the crude oil to >90%.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and thermometer
-
Receiving flasks (multiple)
-
Vacuum source and gauge
-
Heating mantle with stirrer
Procedure:
-
Place the crude pennyroyal oil into a round-bottom flask with a stir bar.
-
Assemble the fractional distillation apparatus. The fractionating column is placed between the boiling flask and the distillation head to provide theoretical plates for separation[9][17].
-
Attach the apparatus to a vacuum line. Reducing the pressure lowers the boiling points of the components, preventing thermal degradation.
-
Begin heating and stirring the oil gently.
-
Slowly reduce the pressure to the desired level (e.g., 1-5 mmHg).
-
Monitor the temperature at the distillation head. Collect the initial fraction(s), which will be enriched in lower-boiling point compounds like menthone.
-
As the temperature stabilizes at the boiling point of pulegone (under vacuum), switch to a new, clean receiving flask to collect the pulegone-enriched fraction. Distillation should proceed slowly and steadily for optimal separation[17][18].
-
Continue distillation until approximately 95% of the oil has been collected, leaving higher-boiling residues behind[12].
-
Analyze the collected fractions by GC-MS to confirm purity.
Protocol 3: High-Purity Purification by Flash Column Chromatography
This protocol is used as a final polishing step to achieve >98% purity.
Objective: To remove trace impurities and closely related compounds.
Apparatus:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Solvent reservoir and pump/pressure source
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Solvent System Selection: First, determine an appropriate solvent system using TLC[13]. A common mobile phase for separating terpenoids is a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether). Test various ratios (e.g., 98:2, 95:5 hexane:ethyl acetate) to achieve good separation between pulegone and impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column to create a uniform stationary phase bed.
-
Sample Loading: Dissolve the pulegone-enriched fraction from the distillation step in a minimal amount of the mobile phase and load it onto the top of the silica column.
-
Elution: Begin eluting the sample through the column with the mobile phase, applying positive pressure to achieve a steady flow rate.
-
Fraction Collection: Collect small, uniform fractions as the solvent elutes from the column.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate, develop the plate, and visualize the spots (e.g., under UV light or with a potassium permanganate stain).
-
Pooling and Concentration: Combine the fractions that contain pure pulegone.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the final high-purity (R)-(+)-pulegone as a colorless to pale yellow oil[4].
-
Confirm final purity using GC-MS and/or NMR spectroscopy[13].
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pulegone - Wikipedia [en.wikipedia.org]
- 5. ihmtweb.ihmt.unl.pt [ihmtweb.ihmt.unl.pt]
- 6. researchgate.net [researchgate.net]
- 7. (+)-Pulegone | C10H16O | CID 442495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Menthone - Wikipedia [en.wikipedia.org]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. sanad.iau.ir [sanad.iau.ir]
- 11. sevenpubl.com.br [sevenpubl.com.br]
- 12. US5204128A - Method of treating mint oils to reduce pulegone and menthofuran contents - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Preparative separation of menthol and pulegone from peppermint oil (Mentha piperita L.) by high-performance counter-current chromatography [agris.fao.org]
- 16. chemicalbulletin.upt.ro [chemicalbulletin.upt.ro]
- 17. Purification [chem.rochester.edu]
- 18. chembam.com [chembam.com]
Pulegone Solubility: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of pulegone in various organic solvents, intended for researchers, scientists, and professionals in drug development. This document details available quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and illustrates the key metabolic pathways of pulegone.
Executive Summary
Pulegone, a monoterpene ketone found in various essential oils, exhibits a range of solubilities in different organic solvents, a critical consideration for its application in research and development. This guide consolidates the available data on its solubility, providing a clear and concise reference. While precise quantitative data is limited in publicly available literature, qualitative descriptions and some specific values provide a strong indication of its behavior in various solvent systems. Furthermore, this guide outlines a general experimental protocol for determining solubility and presents a detailed diagram of its metabolic fate, a crucial aspect for toxicological and pharmacological assessments.
Pulegone Solubility Profile
The solubility of pulegone is dictated by its chemical structure, a cyclic ketone with a nonpolar hydrocarbon backbone. This leads to its general preference for organic solvents over aqueous media.
Quantitative Solubility Data
Quantitative solubility data for pulegone in organic solvents is not extensively reported in peer-reviewed literature. However, the term "miscible," indicating solubility in all proportions, has been used to describe its behavior in several common organic solvents.[1] Conflicting reports exist for some solvents, highlighting the need for application-specific experimental verification.
| Solvent | Quantitative Solubility | Notes |
| Water | 173.7 mg/L @ 25 °C (estimated)[2] | Pulegone is considered insoluble or practically insoluble in water.[1] |
| Ethanol | Miscible[1][3] | Pulegone is soluble in alcohol.[4] |
| Diethyl Ether | Miscible[1][3] | |
| Chloroform | Miscible[1][3] / Sparingly Soluble[5] | Conflicting reports exist. "Miscible" suggests solubility in all proportions, while another source indicates limited solubility. |
| Methanol | Slightly Soluble[5] | |
| Carbon Tetrachloride | Soluble[1] | No quantitative data available. |
| Oils | Soluble[4] | Pulegone is soluble in various oils. |
Note: "Miscible" implies that the substances are soluble in each other in all proportions.
Qualitative Solubility Observations
A study utilizing Nuclear Magnetic Resonance (NMR) spectroscopy successfully dissolved pulegone in deuterated chloroform (CDCl3), methanol-d4 (MeOD), mixtures of CDCl3 and MeOD, deuterated cyclohexane, and deuterated xylene with CDCl3, indicating at least partial solubility in these solvents.[6]
Experimental Protocol for Solubility Determination
Materials and Equipment
-
Pulegone (high purity standard)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials for sample analysis
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of pulegone and add it to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The excess solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaking incubator for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to equilibrium (typically 24-48 hours).[7]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the mixture to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a pipette.
-
Filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
Dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or GC-MS method.
-
Prepare a calibration curve using standard solutions of pulegone of known concentrations in the same solvent.
-
Determine the concentration of pulegone in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of pulegone in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Experimental Workflow Diagram```dot
Caption: Major metabolic pathways of pulegone.
Conclusion
This technical guide provides a consolidated resource on the solubility of pulegone in organic solvents for the scientific community. While qualitative data indicates good solubility in many common organic solvents, the lack of extensive quantitative data underscores the importance of experimental determination for specific applications. The provided experimental protocol offers a robust framework for such assessments. Furthermore, the detailed metabolic pathway diagram highlights the critical biotransformation of pulegone, which is paramount for any toxicological or pharmacological investigation. This guide serves as a foundational document to aid researchers in the effective and safe use of pulegone in their studies.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. pulegone, 15932-80-6 [thegoodscentscompany.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. nmppdb.com.ng [nmppdb.com.ng]
- 5. (+)-PULEGONE CAS#: 89-82-7 [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Impacts of Sample Preparation Methods on Solubility and Antilisterial Characteristics of Essential Oil Components in Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Pulegone: A Technical Guide from Geranyl Pyrophosphate
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway leading to the formation of (+)-pulegone, a key monoterpene intermediate in the production of menthol in plants such as peppermint (Mentha x piperita). This document details the enzymatic cascade that transforms the acyclic precursor, geranyl pyrophosphate (GPP), into the bicyclic ketone, pulegone, summarizing key quantitative data and providing detailed experimental methodologies for the study of this pathway.
Introduction to Pulegone Biosynthesis
The biosynthesis of monoterpenes is a complex process localized within the secretory cells of glandular trichomes in many plant species. (+)-Pulegone is a significant branch-point metabolite in the extensive pathway that produces (-)-menthol, the primary component of peppermint essential oil.[1][2] Understanding the enzymatic steps that govern the formation of pulegone from the universal C10 precursor, geranyl pyrophosphate, is critical for applications in metabolic engineering, synthetic biology, and the development of novel flavoring agents and pharmaceuticals.
The pathway involves a series of cyclization, hydroxylation, oxidation, reduction, and isomerization reactions, each catalyzed by a specific enzyme. The entire process is highly compartmentalized, with initial steps occurring in the plastids and subsequent transformations taking place in the endoplasmic reticulum and cytoplasm.[3]
The Enzymatic Pathway from Geranyl Pyrophosphate to (+)-Pulegone
The conversion of geranyl pyrophosphate to (+)-pulegone proceeds through a five-step enzymatic sequence. Each step is catalyzed by a distinct enzyme that ensures high stereospecificity and regioselectivity. The overall pathway is illustrated below.[4][5]
Step 1: Cyclization of Geranyl Pyrophosphate The pathway initiates with the cyclization of geranyl pyrophosphate, catalyzed by (-)-Limonene Synthase (LS) . This monoterpene cyclase converts the linear GPP into the cyclic olefin (-)-limonene, which is a crucial intermediate in the biosynthesis of p-menthane monoterpenes in Mentha species.[1]
Step 2: Allylic Hydroxylation (-)-Limonene undergoes stereospecific allylic hydroxylation at the C3 position to yield (-)-trans-isopiperitenol. This reaction is catalyzed by (-)-Limonene-3-hydroxylase (L3OH) , a cytochrome P450-dependent monooxygenase.[6]
Step 3: Oxidation The hydroxyl group of (-)-trans-isopiperitenol is then oxidized to a ketone, forming (-)-isopiperitenone. This dehydrogenation is carried out by the NAD⁺-dependent (-)-trans-Isopiperitenol Dehydrogenase (IPD) .[7][8]
Step 4: Reduction The endocyclic double bond of (-)-isopiperitenone is reduced by (-)-Isopiperitenone Reductase (IPR) in an NADPH-dependent reaction. This step produces (+)-cis-isopulegone.[9]
Step 5: Isomerization In the final step, the exocyclic double bond of (+)-cis-isopulegone is isomerized into conjugation with the carbonyl group to form (+)-pulegone. This reaction is catalyzed by (+)-cis-Isopulegone Isomerase (IPI) . The gene for this enzyme in Mentha has been considered a "missing link," with studies successfully using a bacterial Δ⁵-3-ketosteroid isomerase to perform this transformation in vitro.[4][5]
Quantitative Enzymatic Data
The kinetic properties of several enzymes in the pulegone biosynthetic pathway have been characterized. This data is essential for understanding the efficiency of each catalytic step and for modeling the metabolic flux through the pathway.
| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Cofactor | Reference(s) |
| (-)-Limonene Synthase (LS) | Mentha x piperita | Geranyl Pyrophosphate | 1.8 | N/A | Mg²⁺ or Mn²⁺ | [1] |
| (-)-Limonene-3-hydroxylase (L3OH) | Mentha species | (-)-Limonene | N/A | N/A | NADPH | [6] |
| (-)-trans-Isopiperitenol Dehydrogenase (IPD) | Mentha x piperita | (-)-trans-Isopiperitenol | 72 | N/A | NAD⁺ | [10] |
| (-)-Isopiperitenone Reductase (IPR) | Mentha x piperita | (-)-Isopiperitenone | 1.0 | 1.3 | NADPH | |
| (+)-cis-Isopulegone Isomerase (IPI) | Mentha x piperita | (+)-cis-Isopulegone | N/A | N/A | None | [5] |
N/A: Data not available in the cited literature. Kinetic characterization of L3OH is challenging due to its membrane-bound nature, and the native IPI from Mentha has not been fully characterized.
Experimental Protocols
The characterization of enzymes in the pulegone pathway requires specific methodologies for protein expression, enzyme assays, and product analysis. Below are representative protocols derived from published studies.
General Experimental Workflow
The following diagram illustrates a typical workflow for the functional characterization of a biosynthetic enzyme from gene identification to kinetic analysis.
Protocol: (-)-Limonene Synthase (LS) Assay
This protocol is adapted from methods used for characterizing monoterpene cyclases.[11][12]
-
Enzyme Source: Purified recombinant (-)-limonene synthase expressed in E. coli.
-
Reaction Buffer: 25 mM HEPES (pH 7.0), 10 mM MgCl₂ (or 1 mM MnCl₂), 5 mM Dithiothreitol (DTT).
-
Substrate: Geranyl pyrophosphate (GPP), typically prepared at a stock concentration of 10 mM.
-
Assay Procedure:
-
In a 2 mL glass vial, combine 450 µL of reaction buffer with 50 µL of purified enzyme solution.
-
Overlay the aqueous phase with 500 µL of n-hexane to capture volatile products.
-
Initiate the reaction by adding GPP to a final concentration of 50 µM.
-
Incubate the sealed vial at 30°C for 1 hour with gentle agitation.
-
Stop the reaction by vortexing vigorously for 30 seconds to extract the products into the hexane layer.
-
-
Product Analysis:
-
Separate the hexane layer and analyze it using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Use a chiral column (e.g., Cyclodex-B) to confirm the stereochemistry of the limonene produced.
-
Quantify the product by comparing peak areas to an internal standard (e.g., isobutylbenzene) and a standard curve of authentic (-)-limonene.
-
Protocol: (-)-Limonene-3-hydroxylase (L3OH) Assay
This protocol is based on general methods for assaying cytochrome P450 enzymes.[13][14]
-
Enzyme Source: Microsomes prepared from yeast or insect cells expressing the recombinant L3OH and a corresponding NADPH-cytochrome P450 reductase.
-
Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.5) containing 10% (v/v) glycerol.
-
Substrate & Cofactor: (-)-Limonene (dissolved in DMSO) and an NADPH-generating system (e.g., 1 mM NADP⁺, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).
-
Assay Procedure:
-
In a 1.5 mL tube, combine 900 µL of reaction buffer, the NADPH-generating system, and the microsomal preparation (typically 50-100 pmol of P450).
-
Pre-incubate at 30°C for 5 minutes.
-
Initiate the reaction by adding (-)-limonene to a final concentration of 100 µM.
-
Incubate at 30°C for 30-60 minutes with shaking.
-
Terminate the reaction by adding 200 µL of ethyl acetate and vortexing.
-
-
Product Analysis:
-
Extract the products with ethyl acetate, centrifuge to separate phases, and analyze the organic layer by GC-MS.
-
Identify (-)-trans-isopiperitenol by comparing its retention time and mass spectrum with an authentic standard.
-
Protocol: (-)-trans-Isopiperitenol Dehydrogenase (IPD) Assay
This protocol measures the NAD⁺-dependent oxidation of the substrate.[7]
-
Enzyme Source: Purified recombinant IPD.
-
Reaction Buffer: 100 mM Tris-HCl (pH 8.0).
-
Substrate & Cofactor: (-)-trans-isopiperitenol (1 mM) and NAD⁺ (2 mM).
-
Assay Procedure:
-
The reaction rate can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, corresponding to the formation of NADH (ε = 6220 M⁻¹cm⁻¹).
-
In a 1 mL cuvette, combine the reaction buffer, NAD⁺, and purified enzyme.
-
Establish a baseline reading at 340 nm.
-
Initiate the reaction by adding (-)-trans-isopiperitenol.
-
Record the change in absorbance over time.
-
-
Product Confirmation (Endpoint Assay):
-
For product confirmation, run the reaction in a larger volume for 30 minutes.
-
Stop the reaction and extract with ethyl acetate.
-
Analyze the extract by GC-MS to confirm the formation of (-)-isopiperitenone.
-
Conclusion
The biosynthetic pathway from geranyl pyrophosphate to (+)-pulegone is a cornerstone of monoterpenoid metabolism in Mentha species. The elucidation of this multi-step enzymatic process provides a detailed roadmap for researchers in natural product chemistry and metabolic engineering. While significant progress has been made in identifying and characterizing the enzymes involved, opportunities remain for further investigation, particularly concerning the kinetic parameters of membrane-bound hydroxylases and the isolation and characterization of the native (+)-cis-isopulegone isomerase. The protocols and data presented in this guide serve as a comprehensive resource for professionals seeking to explore, manipulate, and harness this fascinating biosynthetic pathway.
References
- 1. Characterization and mechanism of (4S)-limonene synthase, a monoterpene cyclase from the glandular trichomes of peppermint (Mentha x piperita) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. isopiperitenol dehydrogenase(EC 1.1.1.223) - Creative Enzymes [creative-enzymes.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Engineering the “Missing Link” in Biosynthetic (−)-Menthol Production: Bacterial Isopulegone Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxylation of limonene enantiomers and analogs by recombinant (-)-limonene 3- and 6-hydroxylases from mint (Mentha) species: evidence for catalysis within sterically constrained active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoterpene metabolism. Cloning, expression, and characterization of (-)-isopiperitenol/(-)-carveol dehydrogenase of peppermint and spearmint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Menthol - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Functional and Structural Characterization of a (+)-Limonene Synthase from Citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
- 14. The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
Pulegone in Calamintha nepeta Essential Oil: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the occurrence of pulegone in the essential oil of Calamintha nepeta, commonly known as lesser calamint. This document summarizes quantitative data, details experimental protocols for analysis, and illustrates the biosynthetic pathway of this significant monoterpene. The information presented is intended to support research, quality control, and the development of new applications for this essential oil.
Quantitative Analysis of Pulegone
The concentration of pulegone in Calamintha nepeta essential oil exhibits considerable variability, influenced by factors such as the geographical origin of the plant, the subspecies, and the specific chemotype. Italian samples of Calamintha nepeta have been reported to contain pulegone concentrations ranging from 39.9% to 64.4%[1][2]. In contrast, a study on Calamintha nepeta from southeastern France identified it as belonging to the menthone/pulegone chemotype, with a pulegone content of 9.1%[3]. Research on Turkish samples has also shown significant variation, with some oils containing high levels of pulegone (up to 76.5%) and others being richer in other compounds like piperitone oxide[4]. The following table provides a structured summary of reported pulegone concentrations from various studies.
| Subspecies | Geographical Origin | Pulegone Percentage (%) | Other Major Components | Reference |
| C. nepeta subsp. nepeta | Italy (Sardinia) | 39.9 - 64.4 | Piperitenone oxide (2.5-19.1%), Piperitenone (6.4-7.7%) | [1] |
| C. nepeta subsp. nepeta | Italy (Salento, Apulia) | Not specified as a distinct chemotype, but pulegone is one of four identified chemotypes. | Piperitone oxide, Piperitenone oxide, Piperitone-menthone | [5] |
| C. nepeta subsp. nepeta | Italy (Piedmont) | 73.65 | cis-Piperitone (4.56%), Limonene (3.54%) | [2] |
| C. nepeta subsp. nepeta | Italy (Sicily) | 21.4 - 25.2 | Menthone (11.6-19.8%), Piperitone (6.4-13.1%), Piperitenone (12.3-16.4%) | [2] |
| C. nepeta subsp. nepeta | Italy (Tuscany) | ~50 | Menthone (9.4%), Limonene (7.0%) | [2] |
| C. nepeta subsp. nepeta | Italy | 44.7 | Menthone (16.4%), Piperitenone (13.3%), Piperitone (6.01%) | [1][5] |
| C. nepeta subsp. nepeta | Southeastern France | 9.1 | Menthone (52.7%), Piperitone (7.8%), Neomenthol (7.6%) | [3] |
| C. nepeta subsp. glandulosa | Turkey | 19.5 | Menthone (9.7%), Caryophyllene oxide (7.9%) | [6] |
| C. nepeta subsp. glandulosa | Turkey | 42.0 | Piperitenone (40.4%) | |
| C. nepeta | Turkey | 48.44 | Menthone (38.69%) | [4] |
| C. nepeta | Turkey | 76.5 | Piperitone (6.1%) | [4] |
| C. nepeta | Bosnia and Herzegovina | 44.8 | Piperitenone (48.8%), Piperitenone oxide (60.2%) | [4] |
| C. incana | Palestine | 28.64 - 58.97 | p-menthan-3-one, Caryophyllene oxide | [7] |
| Not Specified | Not Specified | 13.0 - 32.0 | Piperitenone oxide (3.8-31.8%), Piperitone epoxide (4.6-16.4%) | [1][4] |
Experimental Protocols
The analysis of pulegone in Calamintha nepeta essential oil typically involves two key stages: extraction of the essential oil from the plant material, followed by chromatographic analysis to identify and quantify its components.
Essential Oil Extraction: Hydrodistillation
A common method for extracting essential oils from aromatic plants is hydrodistillation, often performed using a Clevenger-type apparatus.
General Protocol:
-
Plant Material Preparation: The aerial parts of the plant are collected and, in many cases, air-dried to reduce moisture content. The dried material is then powdered or crushed to increase the surface area for extraction.
-
Hydrodistillation: A known quantity of the plant material (e.g., 50 g) is placed in a flask with a larger volume of deionized water (e.g., 500 mL)[8].
-
Heating and Distillation: The mixture is heated to boiling. The resulting steam, carrying the volatile essential oil components, rises and is directed into a condenser.
-
Condensation and Separation: The condenser cools the steam, which liquefies and is collected in a graduated burette. The essential oil, being less dense than water, separates and forms a layer on top of the hydrosol (aqueous phase).
-
Duration: The hydrodistillation process is typically carried out for a period of 2 to 4 hours[8][9].
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a dark, sealed container at a low temperature (e.g., 4°C) until analysis[8].
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most widely used technique for the separation, identification, and quantification of the individual components of an essential oil.
Typical GC-MS Parameters:
-
Gas Chromatograph System: An Agilent 5975 GC-MSD system or a similar apparatus is commonly used[6].
-
Column: A capillary column with a non-polar or semi-polar stationary phase is typically employed. A common choice is a DB-5 MS or an Innowax FSC column (e.g., 60 m length x 0.25 mm internal diameter x 0.25 µm film thickness)[6][7].
-
Carrier Gas: Helium is the most frequently used carrier gas at a constant flow rate (e.g., 1 mL/min)[7].
-
Injector and Interface Temperatures: The injector temperature is typically set around 240-250°C, with the ion source and interface temperatures at 250°C and 260°C, respectively[7].
-
Oven Temperature Program: A temperature gradient is used to separate the components based on their boiling points. A representative program starts at a lower temperature (e.g., 60°C for 2 minutes), ramps up to a higher temperature (e.g., 100°C at 3°C/min), and then increases more rapidly to a final temperature (e.g., 280°C at 15°C/min) which is held for a few minutes[7].
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. The mass spectra of the separated components are compared with those in spectral libraries (e.g., NIST, FFNSC) for identification.
Pulegone Biosynthesis Pathway
Pulegone is a p-menthane monoterpene synthesized in the glandular trichomes of Lamiaceae family members, including Calamintha nepeta. The biosynthesis of pulegone is a multi-step enzymatic process starting from geranyl diphosphate (GPP).
Caption: Biosynthetic pathway of (+)-pulegone from geranyl diphosphate.
The pathway begins with the cyclization of geranyl diphosphate to (-)-limonene, catalyzed by (-)-limonene synthase[10][11]. A subsequent hydroxylation reaction forms (-)-trans-isopiperitenol, which is then oxidized to (-)-isopiperitenone[10][12]. The key step towards pulegone involves the reduction of (-)-isopiperitenone to (+)-cis-isopulegone by (-)-isopiperitenone reductase[10][12]. Finally, (+)-cis-isopulegone isomerase catalyzes the conversion of (+)-cis-isopulegone to (+)-pulegone[10]. Pulegone can then be further metabolized, for example, to menthone and isomenthone by pulegone reductase[12][13][14].
Experimental Workflow
The following diagram illustrates the typical workflow for the analysis of pulegone in Calamintha nepeta essential oil.
Caption: Workflow for pulegone analysis in Calamintha nepeta.
References
- 1. researchgate.net [researchgate.net]
- 2. Calamintha nepeta (L.) Savi and its Main Essential Oil Constituent Pulegone: Biological Activities and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Post-Distillation By-Products of Aromatic Plants from Lamiaceae Family as Rich Sources of Antioxidants and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brjac.com.br [brjac.com.br]
- 10. researchgate.net [researchgate.net]
- 11. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]
- 14. Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Pulegone in Essential Oils and Botanicals using GC-MS
Abstract
This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of pulegone in various matrices, particularly essential oils and botanical extracts. Pulegone, a monoterpene ketone found in several mint species, is of significant interest to the flavor, fragrance, and pharmaceutical industries due to its characteristic aroma and potential biological activities. The protocol outlined below provides a comprehensive workflow from sample preparation and standard calibration to GC-MS analysis and data processing, ensuring accurate and reproducible results for researchers, scientists, and drug development professionals.
Introduction
Pulegone is a naturally occurring organic compound and a major constituent of essential oils derived from plants such as pennyroyal (Mentha pulegium) and peppermint (Mentha piperita). Its analysis is crucial for quality control in the food and cosmetics industries, as well as for toxicological assessments. Gas Chromatography-Mass Spectrometry is the analytical technique of choice for this purpose, offering high sensitivity and selectivity for the separation and identification of volatile and semi-volatile compounds like pulegone from complex mixtures. This document provides a standardized protocol for the GC-MS analysis of pulegone.
Experimental Protocols
Standard Preparation
A critical step for accurate quantification is the preparation of a calibration curve using a certified pulegone standard.
Materials:
-
Pulegone (≥98% purity)
-
Hexane or Dichloromethane (GC grade)
-
Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
-
Micropipettes
Procedure:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure pulegone and dissolve it in a 100 mL volumetric flask with hexane or dichloromethane.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution to prepare a series of working standards with concentrations ranging from 0.5 to 25 µg/mL.[1][2][3][4] A typical calibration series may include concentrations of 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.
-
Storage: Store all standard solutions at 4°C in amber vials to prevent degradation.
Sample Preparation
The method of sample preparation will vary depending on the matrix.
For Essential Oils:
-
Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.
-
Dissolve the oil in hexane or dichloromethane.
-
If necessary, dilute the sample further to bring the pulegone concentration within the linear range of the calibration curve.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the GC-MS.
For Botanical Materials (e.g., dried leaves): A simultaneous distillation-extraction (SDE) or hydrodistillation method is recommended for extracting pulegone from solid matrices.[1][2][3][5][6]
-
Place a known quantity (e.g., 20-25 g) of the dried plant material into a flask with distilled water.
-
Perform hydrodistillation for 3-4 hours using a Clevenger-type apparatus.[6]
-
The collected essential oil can then be prepared as described above.
-
Alternatively, for food matrices, a simultaneous distillation-extraction (SDE) with a Likens-Nickerson apparatus using dichloromethane as the extraction solvent can be employed.[1][2][3][5]
GC-MS Analysis
Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the analysis.
GC-MS Parameters: The following table summarizes the recommended GC-MS parameters. These may be optimized based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5 or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[6] |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C[6] |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[6] |
| Oven Temperature Program | Initial temperature of 50°C for 1 min, ramp at 3°C/min to 155°C, then ramp at 8°C/min to 300°C, hold for 1 min.[7] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[2] |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | 40-400 amu[2] |
Data Presentation
Pulegone Identification
The identification of pulegone is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified pulegone standard. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for pulegone.
Table 1: Pulegone Mass Spectral Data
| Mass-to-Charge (m/z) | Relative Intensity (%) |
| 41 | 55 |
| 55 | 25 |
| 67 | 60 |
| 81 | 100 |
| 95 | 30 |
| 109 | 45 |
| 124 | 20 |
| 137 | 15 |
| 152 (M+) | 25 |
Data sourced from NIST Standard Reference Database.
Quantitative Analysis
A calibration curve is generated by plotting the peak area of the pulegone standard against its concentration. The concentration of pulegone in the unknown samples is then determined using the linear regression equation derived from the calibration curve.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 25 µg/mL[1][2][3][4] |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~5 mg/L[1][2][3] |
| Recovery | 95 - 106% in spiked food matrices[1][2][3] |
| Repeatability (RSD) | < 5% |
Visualization
Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of pulegone.
Caption: Workflow for Pulegone GC-MS Analysis.
References
- 1. Pulegone [webbook.nist.gov]
- 2. chemicalbulletin.upt.ro [chemicalbulletin.upt.ro]
- 3. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMR Analysis of Pulegone in Food Products [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Pulegone in Herbal Products Using High-Performance Liquid Chromatography (HPLC)
Abstract
Pulegone is a naturally occurring monoterpene ketone found in various herbal products, particularly those derived from the mint family (Lamiaceae), such as pennyroyal (Mentha pulegium) and peppermint (Mentha piperita). Due to its potential toxicity at high concentrations, accurate quantification of pulegone is crucial for the quality control and safety assessment of herbal preparations, including essential oils, teas, and dietary supplements. This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of pulegone in diverse herbal matrices. The described protocol provides a reliable and reproducible approach for researchers, scientists, and drug development professionals.
Introduction
The increasing popularity of herbal remedies and natural health products necessitates robust analytical methods to ensure their quality, safety, and efficacy. Pulegone, a major constituent of certain mint species, is of particular interest due to its toxicological profile. Regulatory bodies have set limits for pulegone content in food and beverages. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phytochemicals in complex herbal mixtures due to its high resolution, sensitivity, and accuracy. This document provides a comprehensive protocol for the quantification of pulegone in various herbal products using HPLC with UV detection.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the matrix of the herbal product.
a) For Essential Oils:
-
Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.
-
Dissolve the oil in methanol and bring the volume to the mark.
-
Further dilute an aliquot of this solution with the mobile phase to achieve a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter prior to HPLC injection.
b) For Herbal Teas and Dried Plant Material:
-
Grind the dried herbal material to a fine powder.
-
Accurately weigh 1.0 g of the powdered sample into a flask.
-
Add 20 mL of methanol.
-
Perform ultrasonic-assisted extraction by placing the flask in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before HPLC analysis.
c) For Herbal Supplements (Capsules/Tablets):
-
Determine the average weight of the contents of at least 10 capsules or tablets.
-
Grind the contents to a fine powder.
-
Accurately weigh a portion of the powder equivalent to a single dose.
-
Proceed with the ultrasonic-assisted extraction as described for herbal teas and dried plant material.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Methanol:Water (80:20, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 252 nm[1] |
| Run Time | Approximately 10 minutes |
Standard Preparation and Calibration
-
Prepare a stock solution of pulegone standard (e.g., 1000 µg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the pulegone standards.
-
Determine the linearity of the calibration curve by calculating the correlation coefficient (r²), which should be ≥ 0.999.
Data Presentation
The following tables summarize the pulegone content found in various herbal products from different studies.
Table 1: Pulegone Content in Essential Oils of Mentha Species
| Herbal Source | Pulegone Content (% w/w in Essential Oil) | Analytical Method |
| Pennyroyal (Mentha pulegium) | 59.1 - 77.9% | NMR |
| Pennyroyal (Mentha pulegium) | 46.91 - 94.89% | GC-MS |
| Peppermint (Mentha x piperita) | 1.2 - 12.3% | NMR |
| Mentha longifolia | 71.3% | HPTLC[2] |
Table 2: Pulegone Content in Dried Herbal Materials and Extracts
| Herbal Product | Pulegone Content | Analytical Method |
| Herba Schizonepetae | 0.2 - 0.7 mg/g[1] | HPLC[1] |
| Loose Peppermint Tea | 639.0 ± 2.6 mg/kg | NMR |
| Mentha longifolia (Dry Plant Methanol Extract) | 5.91% | HPTLC[2] |
| Mentha longifolia (Dry Plant Water Extract) | 3.26% | HPTLC[2] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of pulegone in herbal products using HPLC.
Caption: Experimental workflow for pulegone quantification.
Conclusion
The HPLC method described in this application note is simple, rapid, and accurate for the quantification of pulegone in a variety of herbal products.[1] The provided protocols for sample preparation and HPLC analysis can be readily implemented in a quality control laboratory. The quantitative data presented highlights the significant variability of pulegone content in different herbal sources, underscoring the importance of routine analysis to ensure product safety and compliance with regulatory standards.
References
Application Note: Determination of Pulegone in Food Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulegone is a naturally occurring monoterpene ketone found in the essential oils of various plants, most notably in pennyroyal (Mentha pulegium) and peppermint (Mentha piperita)[1]. It is used as a flavoring agent in various food products, including confectionery, chewing gum, and beverages[1]. However, concerns have been raised about its potential toxicity. The International Agency for Research on Cancer (IARC) has classified pulegone as "possibly carcinogenic to humans" (Group 2B)[1][2]. Regulatory bodies in several regions have established maximum permissible limits for pulegone in foodstuffs to ensure consumer safety[3][4][5]. Therefore, accurate and reliable analytical methods for the determination of pulegone in diverse food matrices are crucial for quality control and regulatory compliance.
This application note provides a detailed protocol for the analysis of pulegone in food matrices using Simultaneous Distillation-Extraction (SDE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow
The overall experimental workflow for the analysis of pulegone in food matrices is depicted in the following diagram:
References
Application Note: Chiral Separation of Pulegone Enantiomers by Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pulegone is a naturally occurring monoterpene ketone found in the essential oils of various plants, notably in the Lamiaceae family, including peppermint and pennyroyal. It exists as two enantiomers, (+)-pulegone and (-)-pulegone, which may exhibit different physiological and toxicological properties. The accurate determination of the enantiomeric composition of pulegone is crucial in the quality control of essential oils, food products, and pharmaceutical preparations. Gas chromatography (GC) with a chiral stationary phase is a powerful and widely used technique for the enantioselective analysis of volatile compounds like pulegone. This application note provides a detailed protocol for the chiral separation of pulegone enantiomers by GC.
Data Presentation
The successful chiral separation of pulegone enantiomers is highly dependent on the analytical column and the GC method parameters. Below is a summary of quantitative data and experimental conditions compiled from various studies.
Table 1: GC Parameters and Performance for Chiral Separation of Pulegone Enantiomers
| Parameter | Method 1 | Method 2 |
| GC System | Multidimensional Gas Chromatography (MDGC) system with two Thermo Finnigan Trace 2000 GCs[1] | Agilent 8860 GC[2] |
| Chiral Column | DiActButylsilyl-γ-CDX (25 m x 0.25 mm i.d., 0.25 µm film thickness)[1] | CYCLODEX-B (30 m x 0.32 mm i.d., 0.25 µm film thickness)[2] |
| Carrier Gas | Helium[1] | Nitrogen[2] |
| Carrier Gas Flow/Pressure | Programmed Pressure: Initial 290 kPa for 30 min, then ramped to 1500 kPa at 500 kPa/min[1] | 1 mL/min[2] |
| Oven Temperature Program | Initial 70°C for 30 min, then ramped to 140°C at 2°C/min, hold for 2 min[1] | 80°C to 95°C at 2°C/min, then 95°C to 110°C at 0.5°C/min[2] |
| Injector Temperature | 220°C[1] | 250°C[2] |
| Detector | Flame Ionization Detector (FID)[1] | Not specified, but likely FID or MS[2] |
| Detector Temperature | 220°C[1] | 250°C[2] |
| Injection Volume | Not specified | 1 µL (no split)[2] |
| Results | Successful separation of (+) and (-) pulegone enantiomers. In mint essential oils, the (+) isomer was found to be predominant (around 99%), with the (-) form being about 1%[1]. | The method was used to analyze the conversion of pulegone enantiomers to menthone and isomenthone[2]. |
Experimental Protocols
A detailed methodology for the chiral separation of pulegone enantiomers is provided below. This protocol is based on established methods and can be adapted based on the specific instrumentation and sample matrix.[1][2][3]
1. Sample Preparation (for complex matrices like food products)
For the analysis of pulegone in complex matrices such as syrups, candies, or dried leaves, an extraction step is necessary to isolate the volatile compounds.[3] A simultaneous distillation-extraction (SDE) technique using a Likens-Nickerson apparatus is effective.[3][4]
-
Apparatus: Likens-Nickerson simultaneous distillation-extraction (SDE) apparatus.
-
Solvent: Dichloromethane.
-
Procedure:
-
Place the sample (e.g., 10-50 g of a food product) into the sample flask with an appropriate amount of distilled water.
-
Add dichloromethane to the solvent flask.
-
Assemble the SDE apparatus and heat both flasks.
-
Perform the simultaneous distillation-extraction for a sufficient time (e.g., 2 hours) to ensure complete recovery of the volatile compounds.
-
After extraction, carefully collect the dichloromethane phase containing the extracted analytes.
-
The extract can be concentrated if necessary and is then ready for GC analysis.
-
For essential oils, a simple dilution in a suitable solvent like hexane or dichloromethane is typically sufficient.
2. Gas Chromatography Analysis
The following protocol outlines the steps for performing the chiral GC analysis.
-
Instrumentation: A gas chromatograph equipped with a chiral capillary column and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral Column: A cyclodextrin-based chiral stationary phase is recommended. Examples include DiActButylsilyl-γ-CDX or CYCLODEX-B.[1][2][3][5]
-
GC Conditions:
-
Oven Temperature Program: A temperature ramp is crucial for good separation. An example program is: start at 70°C, hold for 30 minutes, then increase to 140°C at a rate of 2°C/minute and hold for 2 minutes.[1] Another option is to start at 80°C and ramp to 95°C at 2°C/minute, followed by an increase to 110°C at 0.5°C/minute.[2] The optimal program will depend on the specific column and analytes.
-
Carrier Gas: Helium or Nitrogen at a constant flow or pressure.[1][2]
-
Detector: FID set at 220-250°C.[1][2] If using an MS, the transfer line and ion source temperatures should be optimized.
-
Injection: Inject 1 µL of the prepared sample or standard solution.
-
Data Acquisition and Analysis:
-
Acquire the chromatogram.
-
Identify the peaks for (+)-pulegone and (-)-pulegone based on their retention times, which should be determined by injecting standards of each enantiomer if available.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts related to the chiral separation of pulegone enantiomers.
Caption: Experimental workflow for chiral GC analysis of pulegone.
Caption: Principle of chiral separation by GC.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]
Application Notes and Protocols for the Use of Pulegone as a Reference Standard in Essential Oil Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pulegone, a naturally occurring monoterpene ketone, is a significant constituent of various essential oils, particularly those derived from plants of the Mentha genus, such as pennyroyal (Mentha pulegium), peppermint (Mentha piperita), and spearmint (Mentha spicata).[1][2] Its distinct aromatic profile and biological activities make it a crucial analyte in the quality control and characterization of essential oils for applications in the pharmaceutical, food, and fragrance industries. The concentration of pulegone can vary significantly depending on the plant's geographical origin, harvesting time, and processing methods. Therefore, accurate quantification of pulegone is essential for ensuring the safety, efficacy, and consistency of essential oil-based products.
These application notes provide a comprehensive guide to using pulegone as a reference standard for the quantitative analysis of essential oils, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and robust analytical technique.[3][4][5]
Data Presentation
The following tables summarize the typical concentration ranges of pulegone in various essential oils and the performance characteristics of analytical methods for its quantification.
Table 1: Pulegone Content in Various Essential Oils
| Essential Oil Source | Botanical Name | Pulegone Concentration (%) | Reference(s) |
| Pennyroyal | Mentha pulegium | 40.98 - 86.2 | [6][7] |
| Spearmint | Mentha spicata | 10.01 - 29.56 | [8][9] |
| Peppermint | Mentha piperita | 1.12 - 12.3 | [2][10] |
| Corn Mint | Mentha arvensis | 0.855 - 2.27 | [2] |
| Long-leaf Mint | Mentha longifolia | up to 64.8 | [11] |
Table 2: GC-MS Method Validation Parameters for Pulegone Quantification
| Parameter | Typical Value | Reference(s) |
| Linearity (Concentration Range) | 0.5 - 25 µg/mL | [12] |
| Correlation Coefficient (r²) | > 0.99 | [13] |
| Limit of Detection (LOD) | ~0.005 - 5 µg/mL | [12][14] |
| Limit of Quantification (LOQ) | ~0.016 - 20 µg/mL | [14] |
| Recovery | 95 - 106% | [12] |
| Repeatability (RSD) | < 5% | [12] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Pulegone in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for the sample preparation, instrument setup, and data analysis for the quantification of pulegone in an essential oil sample using an external standard calibration method.
1. Materials and Reagents
-
Pulegone reference standard (≥98% purity)
-
Essential oil sample
-
Hexane or Ethanol (GC grade)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Micropipettes
-
GC vials with inserts
2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of pulegone reference standard and dissolve it in a 10 mL volumetric flask with hexane.
-
Working Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from 0.5 to 25 µg/mL. For example, to prepare a 10 µg/mL standard, dilute 100 µL of the stock solution to 10 mL with hexane.
3. Sample Preparation
-
Accurately weigh 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Dissolve the essential oil in hexane and make up the volume to the mark.
-
Further dilute the solution as necessary to bring the expected pulegone concentration within the calibration range. A 1:100 dilution is often a suitable starting point.
4. GC-MS Instrumentation and Conditions [3][14][15]
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split mode, 50:1 split ratio)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 3°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-350
5. Data Analysis
-
Calibration Curve: Inject the working standard solutions and record the peak area of the pulegone peak. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Inject the prepared essential oil sample solution. Identify the pulegone peak based on its retention time and mass spectrum.
-
Calculate the concentration of pulegone in the diluted sample using the calibration curve equation.
-
Calculate the final concentration of pulegone in the original essential oil sample, taking into account the dilution factors.
Visualizations
Caption: Workflow for Pulegone Quantification in Essential Oils.
Caption: Hypothetical Anti-inflammatory Signaling Pathway of Pulegone.
Caption: Quality Control Workflow for Essential Oil Authentication.
References
- 1. Quantitative determination of pulegone in pennyroyal oil by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. areme.co.jp [areme.co.jp]
- 4. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
- 5. tisserandinstitute.org [tisserandinstitute.org]
- 6. iris.unica.it [iris.unica.it]
- 7. Chemical composition of Mentha pulegium and Rosmarinus officinalis essential oils and their antileishmanial, antibacterial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mentha spicata Essential Oil: Chemical Composition, Antioxidant and Antibacterial Activities against Planktonic and Biofilm Cultures of Vibrio spp. Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aensiweb.com [aensiweb.com]
- 11. Chemical Characterization of the Essential Oil Compositions of Mentha spicata and M. longifolia ssp. cyprica from the Mediterranean Basin and Multivariate Statistical Analyses [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. brieflands.com [brieflands.com]
- 14. scitepress.org [scitepress.org]
- 15. Quality Control & Analytical Standards - Essential Oil Authentication | WIKI Aromatics - Comprehensive Guide to Aromatic Plants & Essential Oils [wikiaromatics.com]
Application Note: Rapid Pulegone Quantification in Essential Oils Using FT-IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulegone is a naturally occurring monoterpene ketone found in several plant species, most notably in pennyroyal (Mentha pulegium). While it is used in flavorings and traditional medicine, pulegone has known toxic properties, making its quantification crucial for quality control and safety assessment in essential oils, herbal products, and cosmetics.[1][2][3][4] Traditional chromatographic methods for pulegone analysis, such as Gas Chromatography (GC), can be time-consuming and require extensive sample preparation. Fourier Transform Infrared (FT-IR) spectroscopy, coupled with chemometric techniques like Partial Least-Squares (PLS) regression, offers a rapid, non-destructive, and high-throughput alternative for the quantification of pulegone.[1][2][3][4] This application note provides a detailed protocol for the rapid quantification of pulegone in essential oil samples using FT-IR spectroscopy.
Principle of the Method
This method utilizes the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The C=O (ketone) and C=C (alkene) functional groups in pulegone exhibit strong characteristic absorption bands in the mid-infrared region.[5] The FT-IR spectrum serves as a molecular fingerprint of the sample. By building a PLS regression model from the FT-IR spectra of calibration samples with known pulegone concentrations, it is possible to predict the pulegone concentration in unknown samples. The spectral region between 1650 cm⁻¹ and 1260 cm⁻¹ is particularly useful for this analysis as it encompasses the key vibrational bands of pulegone.[1][2][3]
Experimental Protocols
Instrumentation and Materials
-
FT-IR Spectrometer: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Software: Software capable of data acquisition and chemometric analysis (e.g., PLS regression).
-
Pipettes and Vials: For sample and standard preparation.
-
Analytical Balance: For accurate weighing of standards.
-
Pulegone Standard: High purity (>98%) (R)-(+)-Pulegone.
-
Solvent: Ethanol or other suitable solvent that does not have interfering absorptions in the spectral region of interest.
-
Essential Oil Samples: Pennyroyal oil or other essential oils to be analyzed.
Preparation of Calibration and Validation Sets
a. Calibration Standards:
-
Prepare a stock solution of pulegone in the chosen solvent (e.g., 1000 mg/mL).
-
Perform a serial dilution of the stock solution to create a set of at least 10-15 calibration standards with concentrations spanning the expected range of the samples. For example, concentrations could range from approximately 50 mg/mL to 900 mg/mL.[1]
-
Ensure the concentrations are evenly distributed across the range to build a robust model.
b. Validation Samples:
-
Prepare a set of independent validation samples. These can be prepared by "spiking" essential oil samples with known amounts of pulegone to cover a broad concentration range.[1][2][3]
-
For example, an essential oil with a known low pulegone concentration can be fortified with varying amounts of the pulegone stock solution.
-
It is also beneficial to include unadulterated essential oil samples with pulegone concentrations determined by a reference method (e.g., GC-FID) in the validation set.
FT-IR Data Acquisition
-
Set the FT-IR spectrometer to acquire spectra in the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Set the instrument parameters:
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 or 64
-
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply a small drop of the sample (calibration standard, validation sample, or unknown sample) directly onto the ATR crystal.
-
Acquire the FT-IR spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and dry it completely between measurements.
Development of the PLS Regression Model
-
Import the FT-IR spectra of the calibration standards into the chemometrics software.
-
Select the spectral region of interest for the PLS model (1650-1260 cm⁻¹).[1][2][3]
-
Enter the corresponding known concentrations of pulegone for each calibration spectrum.
-
Perform PLS regression to build the calibration model. This involves determining the optimal number of latent variables (factors) to avoid overfitting. This is often achieved through cross-validation.
-
Evaluate the model's performance using statistical parameters such as the Root Mean Square Error of Calibration (RMSEC) and the coefficient of determination (R²).
Validation of the PLS Model
-
Use the developed PLS model to predict the pulegone concentrations in the independent validation samples from their FT-IR spectra.
-
Compare the FT-IR predicted concentrations with the known (or reference method-determined) concentrations.
-
Calculate the Root Mean Square Error of Prediction (RMSEP) to assess the model's predictive accuracy. A low RMSEP value indicates a robust and accurate model.
Analysis of Unknown Samples
-
Acquire the FT-IR spectrum of the unknown essential oil sample using the same procedure as for the calibration and validation samples.
-
Use the validated PLS model to predict the pulegone concentration in the unknown sample.
Quantitative Data Summary
The following table summarizes typical quantitative data and statistical parameters from a study on pulegone quantification in pennyroyal oil using FT-IR spectroscopy.[1]
| Parameter | Value | Description |
| Pulegone Concentration Range (GC-FID) | 157 - 860 mg/mL | The range of pulegone concentrations in the pennyroyal oil samples as determined by the reference method. |
| Correlation Coefficient (r) vs. GC-FID | 0.997 | The correlation between the pulegone concentrations predicted by the FT-IR method and the reference GC method. |
| Root Mean Square Error of Calibration (RMSEC) | 56.8 | A measure of the average error in the calibration set. |
| Root Mean Square Error of Prediction (RMSEP) | 17.1 | A measure of the average error when predicting the concentration of new samples. |
| Root Mean Square Error of Cross-Validation (RMSECV) | 70.4 | An estimate of the model's predictive ability obtained through cross-validation. |
Visualizations
Caption: Principle of FT-IR Spectroscopy for Pulegone Analysis.
Caption: Experimental Workflow for Pulegone Quantification.
Conclusion
FT-IR spectroscopy combined with PLS regression provides a powerful analytical tool for the rapid and accurate quantification of pulegone in essential oils. This method offers significant advantages over traditional chromatographic techniques, including minimal sample preparation, high throughput, and non-destructive analysis. The strong correlation with the reference GC method and the robust statistical performance make it a reliable alternative for quality control in the pharmaceutical, cosmetic, and food industries.
References
Application Note: High-Throughput Analysis of Pulegone in Plant Tissues
Introduction
Pulegone is a naturally occurring monoterpene ketone found in a variety of plants, most notably in species of the Mentha genus (mints), such as pennyroyal (Mentha pulegium) and peppermint (Mentha piperita).[1][2] It is a significant component of their essential oils and contributes to their characteristic aroma.[2] The concentration of pulegone can vary considerably depending on the plant species, geographical origin, and harvesting conditions.[1][3] Due to its potential toxicity at high concentrations, accurate and reliable quantification of pulegone in plant materials and derived products is crucial for quality control in the food, cosmetic, and pharmaceutical industries. This application note details a robust and validated methodology for the sample preparation and analysis of pulegone in plant tissues using steam distillation followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Overview
This method involves the extraction of volatile compounds, including pulegone, from plant tissues via steam distillation. The resulting essential oil is then analyzed by GC-MS for the identification and quantification of pulegone. This approach offers high sensitivity and selectivity, making it suitable for both qualitative and quantitative analyses.
Data Presentation
The following table summarizes the quantitative data of pulegone concentrations found in various plant species as reported in the literature.
| Plant Species | Plant Part | Pulegone Concentration | Reference |
| Mentha pulegium (Pennyroyal) | Aerial parts | 41.0% - 86.2% of essential oil | [4][5][6][7] |
| Mentha piperita (Peppermint) | Leaves | 0.5% - 4.6% of essential oil | [1][3][8] |
| Mentha spicata (Spearmint) | - | 0.30% - 29.59% of essential oil | [9] |
| Mentha arvensis (Corn Mint) | - | 0.2% - 4.9% of essential oil | [1][3][9] |
| Mentha longifolia (Horse Mint) | Volatile oil | 71.3% | [10] |
| Hedeoma pulegioides (American Pennyroyal) | - | ~30% (w/v) of essential oil | [1] |
| Barosma betulina (Buchu) | Leaves | 3% of essential oil | [1][3] |
| Barosma crenulata (Buchu) | Leaves | 50% of essential oil | [1][3] |
| Herba Schizonepetae | - | 0.2 - 0.7 mg/g | [11] |
Experimental Protocols
1. Sample Preparation: Steam Distillation
This protocol is adapted from established methods for essential oil extraction.[12][13][14][15]
Materials:
-
Fresh or dried plant material (leaves, flowering tops)
-
Distilled water
-
Clevenger-type apparatus or similar steam distillation setup
-
Heating mantle
-
Round-bottom flask (2 L)
-
Condenser
-
Collecting flask
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Weigh approximately 100 g of the dried plant material. For fresh material, a larger quantity may be necessary.
-
Place the plant material into the 2 L round-bottom flask.
-
Add distilled water to the flask until the plant material is fully submerged, typically around 1 L.
-
Set up the steam distillation apparatus according to the manufacturer's instructions. Ensure all glass joints are properly sealed.
-
Turn on the heating mantle and bring the water to a boil.
-
Continue the distillation process for 3 hours, collecting the distillate in the collecting flask. The distillate will consist of a biphasic mixture of essential oil and water.
-
After 3 hours, turn off the heating mantle and allow the apparatus to cool down.
-
Carefully collect the essential oil layer from the distillate. A separatory funnel can be used for efficient separation.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried essential oil to a clean, labeled glass vial and store at 4°C in the dark until GC-MS analysis.
2. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on standard GC-MS methods for essential oil analysis.[6][16][17]
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5)
-
Helium (carrier gas)
-
Pulegone standard for calibration
-
Dichloromethane or other suitable solvent
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a 1% (v/v) solution of the extracted essential oil in dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split mode, e.g., 1:50)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 3°C/minute to 240°C
-
Hold at 240°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
-
Calibration: Prepare a series of standard solutions of pulegone in dichloromethane at different concentrations (e.g., 10, 50, 100, 200, 500 µg/mL). Inject each standard into the GC-MS to generate a calibration curve.
-
Analysis: Inject the prepared essential oil sample into the GC-MS.
-
Data Analysis:
-
Identify the pulegone peak in the chromatogram based on its retention time and mass spectrum by comparing it to the standard and reference libraries (e.g., NIST).
-
Quantify the amount of pulegone in the sample by using the calibration curve.
-
Mandatory Visualization
Caption: Workflow for Pulegone Analysis.
Alternative and Complementary Methods
While steam distillation followed by GC-MS is a widely accepted method, other techniques can also be employed for the analysis of pulegone in plant tissues.
-
Simultaneous Distillation-Extraction (SDE): This technique combines distillation and solvent extraction in a single step, which can be more efficient for certain matrices.[16][18]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that is simple, fast, and sensitive.[19][20][21][22] It involves the use of a coated fiber to extract volatile compounds from the headspace of the sample.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the quantification of pulegone, particularly for non-volatile samples or when derivatization is employed.[11][23][24]
-
Fourier Transform Infrared Spectroscopy (FT-IR): FT-IR has been shown to be a rapid and equivalent method to GC for the quantification of pulegone in essential oils.[25]
The choice of method will depend on the specific research question, the nature of the plant material, and the available instrumentation. For routine quality control of essential oils, FT-IR offers a high-throughput alternative, while SPME is advantageous for rapid screening and analysis of volatile profiles with minimal sample preparation.
References
- 1. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pulegone - Wikipedia [en.wikipedia.org]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Expediting multiple biological properties of main bioactive compounds of Mentha pulegium L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical composition of Mentha pulegium and Rosmarinus officinalis essential oils and their antileishmanial, antibacterial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aensiweb.com [aensiweb.com]
- 9. mdpi.com [mdpi.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. [Quantitative analysis of pulegone in Herba Schizonepetae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. engineering.iastate.edu [engineering.iastate.edu]
- 14. bepls.com [bepls.com]
- 15. mdpi.com [mdpi.com]
- 16. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Solid-phase microextraction technology for in vitro and in vivo metabolite analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. phcogres.com [phcogres.com]
- 25. Quantitative determination of pulegone in pennyroyal oil by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pulegone Standard Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulegone is a naturally occurring monoterpene ketone found in the essential oils of various plants, including pennyroyal (Mentha pulegium) and peppermint (Mentha piperita).[1][2] It is utilized in the flavor and fragrance industry and is also a subject of toxicological research due to its potential hepatotoxicity.[2] Accurate and precise preparation of pulegone standard solutions is critical for reliable quantitative analysis in various applications, such as quality control of essential oils, food and beverage safety testing, and metabolic studies.
These application notes provide detailed protocols for the preparation, handling, and storage of pulegone standard solutions, along with a summary of its relevant physicochemical properties and safety information.
Physicochemical Properties and Safety Data
A thorough understanding of the properties of pulegone is essential for its safe handling and the preparation of stable solutions.
Physicochemical Data
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₆O | [3] |
| Molar Mass | 152.23 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow oily liquid | [3] |
| Odor | Pleasant, characteristic minty, camphor-like odor | [3] |
| Boiling Point | 224 °C | [3] |
| Melting Point | < 25 °C | [3] |
| Density | 0.9346 g/cm³ at 20 °C | |
| Solubility | Water: Practically insoluble.[3] Organic Solvents: Miscible with alcohol, ether, and chloroform.[3] Soluble in acetonitrile and methanol.[1] | |
| Stability | Stable as a bulk chemical for at least 2 weeks when stored protected from light at temperatures up to ~25°C under a nitrogen headspace.[4] Good thermal stability, with ~99% recovery after 1 hour and ~97% after 2 hours at 90°C.[5] May be susceptible to direct photolysis by sunlight.[3] |
Safety Precautions
Pulegone is classified as harmful if swallowed and is suspected of causing cancer.[2] It is essential to handle pulegone in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE).
| Personal Protective Equipment (PPE) | Handling Guidelines |
| Gloves: Chemical-resistant gloves (e.g., nitrile). | Avoid contact with skin and eyes. |
| Eye Protection: Safety glasses with side shields or goggles. | Prevent inhalation of vapor or mist. |
| Lab Coat: Standard laboratory coat. | Keep away from sources of ignition. |
| Respiratory Protection: Use a respirator if ventilation is inadequate. | Wash hands thoroughly after handling. |
Experimental Protocols
The following protocols provide step-by-step instructions for the preparation of pulegone standard solutions for common analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
Pulegone (analytical standard, purity ≥98%)
-
Solvents (HPLC or GC grade, as required):
-
Acetonitrile
-
Methanol
-
Dichloromethane
-
Chloroform
-
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Amber glass vials with screw caps
Preparation of Pulegone Stock Standard Solution (e.g., 1000 µg/mL)
This protocol describes the preparation of a stock solution that can be further diluted to create working standards.
-
Weighing: Accurately weigh approximately 10 mg of pulegone standard into a clean, dry weighing boat using an analytical balance.
-
Dissolving: Carefully transfer the weighed pulegone into a 10 mL Class A volumetric flask.
-
Solubilization: Add a small amount of the chosen solvent (e.g., acetonitrile or methanol) to the flask and swirl gently to dissolve the pulegone completely.
-
Dilution: Once dissolved, dilute the solution to the 10 mL mark with the same solvent.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled amber glass vial and store it at 2-8°C, protected from light.[4]
Preparation of Pulegone Working Standard Solutions
Working standards are prepared by diluting the stock solution to the desired concentration range for constructing a calibration curve.
-
Calculation: Determine the volumes of the stock solution required to prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25 µg/mL). Use the formula: C₁V₁ = C₂V₂, where:
-
C₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution to be pipetted
-
C₂ = Desired concentration of the working standard
-
V₂ = Final volume of the working standard
-
-
Dilution: Using calibrated pipettes, transfer the calculated volume of the stock solution into separate, appropriately sized volumetric flasks.
-
Final Volume: Dilute each standard to the mark with the chosen solvent.
-
Homogenization: Cap and invert each flask to ensure thorough mixing.
-
Storage: Transfer the working solutions to labeled amber glass vials and store them under the same conditions as the stock solution. It is recommended to prepare fresh working solutions daily or as needed to ensure accuracy.
Diagrams
Experimental Workflow: Pulegone Standard Solution Preparation
References
Application Notes & Protocols: Pulegone as a Standard in Flavor and Fragrance Analysis
Introduction
Pulegone is a naturally occurring monoterpene ketone found in the essential oils of various plants, most notably pennyroyal (Mentha pulegium) and peppermint (Mentha x piperita L.)[1][2][3]. It possesses a characteristic minty, camphor-like aroma, which has led to its use in flavorings, perfumes, and cosmetics[2][3][4]. However, due to toxicological concerns, including its classification as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), the use and concentration of pulegone are strictly regulated in food and consumer products[1][5]. Accurate and reliable quantification of pulegone is therefore essential for quality control, regulatory compliance, and ensuring consumer safety. These application notes provide an overview of the analytical methodologies and detailed protocols for the determination of pulegone in various matrices.
Regulatory Context
The use of pulegone as a synthetic flavoring substance is restricted in major markets. In the European Union, pulegone is prohibited from being added as a flavoring agent to food under Regulation (EC) No. 1334/2008, which also sets maximum levels for its presence in certain foods when originating from natural sources[1]. Similarly, the U.S. Food and Drug Administration (FDA) has withdrawn authorization for the use of synthetic pulegone as a food additive[6][7]. These regulations underscore the importance of precise analytical monitoring.
Table 1: Regulatory Limits for Pulegone in Food and Beverages
| Region/Authority | Product Category | Maximum Level (mg/kg) | Reference |
| European Union | Confectionery (with mint/peppermint flavoring) | 250 | [1] |
| European Union | Very small breath-freshening confectionery | 2000 | [1] |
| European Union | Chewing gum | 350 | [1][8] |
| European Union | Nonalcoholic beverages (with mint/peppermint flavoring) | 20 | [1][8] |
| European Union | Alcoholic beverages (with mint/peppermint flavoring) | 100 | [1][8] |
| JECFA (FAO/WHO) | Tolerable Daily Intake (TDI) | 0.1 mg/kg body weight | [1] |
Analytical Methodologies
The primary techniques for the quantification of pulegone are gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and established method for pulegone analysis[1][9]. GC provides excellent separation of volatile compounds in complex matrices like essential oils, while MS offers sensitive and specific detection and identification. For complex food matrices, a sample extraction step is typically required[9][10].
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR offers a rapid and less time-consuming alternative to GC-MS, particularly for analyzing essential oils where minimal sample preparation is needed[1][5]. It allows for direct quantification without the need for extensive calibration curves for every matrix, although method development for specific food types is necessary[1].
-
Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR combined with chemometrics (e.g., partial least-squares regression) has been evaluated as a rapid, high-throughput technique for quantifying pulegone in essential oils like pennyroyal oil, showing good correlation with GC reference methods[2].
Experimental Protocols
Protocol 1: Quantification of Pulegone in Essential Oils by GC-MS
This protocol describes the direct analysis of pulegone in essential oils.
1. Materials and Reagents:
-
Pulegone analytical standard (≥99% purity)
-
Dichloromethane or Hexane (GC grade)
-
Internal Standard (IS) solution (e.g., Tetradecane in Dichloromethane)
-
Essential oil sample (e.g., Peppermint, Pennyroyal)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Standards and Samples:
-
Stock Standard Solution: Accurately weigh ~100 mg of pulegone standard and dissolve in 10 mL of dichloromethane to prepare a stock solution of ~10 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of pulegone in the samples. Add a fixed amount of internal standard to each.
-
Sample Preparation: Dissolve 100 mg of the essential oil in 10 mL of dichloromethane. Add the same fixed amount of internal standard as used in the calibration standards[1].
3. GC-MS Instrumental Conditions:
-
GC System: Capillary Gas Chromatograph with a mass selective detector.
-
Column: DB-5ms, HP-5ms, or equivalent nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 5°C/min to 240°C.
-
Hold: 5 min at 240°C.
-
-
Injector: Split/splitless, 250°C, split ratio 50:1.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
4. Data Analysis:
-
Identify the pulegone peak based on its retention time and mass spectrum (characteristic ions: m/z 81, 67, 152, 95).
-
Construct a calibration curve by plotting the ratio of the pulegone peak area to the internal standard peak area against the concentration of the calibration standards.
-
Quantify pulegone in the sample using the regression equation from the calibration curve.
Protocol 2: Quantification of Pulegone in Food Matrices by GC-MS with SDE
This protocol is suitable for solid or semi-solid food products like candies, chewing gum, or dried herbs[9][11].
1. Materials and Reagents:
-
Same as Protocol 1.
-
Likens-Nickerson simultaneous distillation-extraction (SDE) apparatus.
-
Distilled water.
2. Sample Preparation (SDE):
-
Accurately weigh a known amount of the homogenized sample (e.g., 10-20 g) into the sample flask of the SDE apparatus[11].
-
Add distilled water to the sample flask.
-
Place 50 mL of dichloromethane (containing the internal standard) into the solvent flask.
-
Assemble the SDE apparatus and perform the extraction for 2-3 hours.
-
After extraction, carefully collect the dichloromethane extract, dry it over anhydrous sodium sulfate, and concentrate it to a known volume (e.g., 1 mL).
3. GC-MS Analysis and Quantification:
-
Proceed with the GC-MS analysis as described in Protocol 1, steps 3 and 4.
Workflow for Pulegone Analysis
Caption: General workflow for the analysis of pulegone.
Quantitative Data Summary
The concentration of pulegone can vary significantly depending on the plant source and product type.
Table 2: Reported Pulegone Content in Various Products
| Matrix | Pulegone Concentration Range | Analytical Method | Reference |
| Peppermint Essential Oils | 4.05 - 18.8 mg/kg | ¹H NMR | [1] |
| Pennyroyal Essential Oil | Up to 860 mg/mL | GC / FT-IR | [2] |
| Pennyroyal Essential Oil | 59.1% - 77.9% | - | [1] |
| Mentha pulegium EO | 41.0% - 82.4% | GC-MS | [12] |
| Peppermint Tea | 39.9 - 443 mg/kg | ¹H NMR | [1] |
| Mint-flavored Pastilles | 20.5 - 137 mg/kg | ¹H NMR | [1] |
| Mint-flavored Dragees | 17.6 ± 6.8 mg/kg | ¹H NMR | [1] |
Table 3: Performance Characteristics of Pulegone Analytical Methods
| Method | Matrix | LOD (mg/kg) | LOQ (mg/kg) | Recovery Rate (%) | Reference |
| ¹H NMR | Peppermint | 59.9 | 214 | 91.2 | [1] |
| ¹H NMR | Pennyroyal | 134 | 491 | 96.7 | [1] |
| ¹H NMR | Pastilles | 14.5 | 51.5 | 90.1 | [1] |
| ¹H NMR | Dragees | 7.15 | 26.2 | 92.1 | [1] |
| GC-MS (SDE) | Spiked Food Products | ~5 (mg/L) | - | 95 - 106 | [9] |
LOD: Limit of Detection; LOQ: Limit of Quantification
Toxicological Pathway: Pulegone Metabolism
The toxicity of pulegone is linked to its metabolic bioactivation in the liver. The primary pathway involves the formation of menthofuran, a known hepatotoxin[8][13]. Understanding this pathway is crucial for professionals in toxicology and drug development. Pulegone is first oxidized by cytochrome P450 enzymes to 9-hydroxypulegone, which then cyclizes to form menthofuran[13].
Pulegone Metabolic Pathway
Caption: Metabolic bioactivation of pulegone to menthofuran.
The use of a pulegone standard is critical for the accurate quantification of this compound in flavors, fragrances, and food products. Due to its potential toxicity and strict regulatory limits, robust and validated analytical methods, primarily GC-MS and increasingly ¹H NMR, are required. The protocols and data presented here provide a framework for researchers and scientists to develop and implement reliable testing procedures to ensure product safety and compliance.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative determination of pulegone in pennyroyal oil by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pulegone - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Federal Register :: Food Additive Regulations; Synthetic Flavoring Agents and Adjuvants [federalregister.gov]
- 7. newatlas.com [newatlas.com]
- 8. ec.europa.eu [ec.europa.eu]
- 9. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Troubleshooting & Optimization
Troubleshooting pulegone quantification matrix effects
Technical Support Center: Pulegone Quantification
Welcome to the technical support center for pulegone quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to matrix effects during the analysis of pulegone.
Frequently Asked Questions (FAQs)
Q1: What is pulegone and why is its quantification important?
Pulegone is a naturally occurring monoterpene ketone found in the essential oils of various mint species, such as peppermint and pennyroyal.[1][2] Its quantification is crucial for quality control in the food, flavoring, and cosmetics industries.[2][3] Regulatory bodies monitor its levels due to its classification as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1][4][5][6]
Q2: What are matrix effects in chemical analysis?
Matrix effects refer to the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[7][8] These effects, which include ion suppression (signal decrease) and ion enhancement (signal increase), can significantly impact the accuracy, precision, and sensitivity of quantitative methods, particularly in complex samples like biological fluids or food extracts.[7][9][10] The "matrix" consists of all components within a sample other than the analyte of interest.[7]
Q3: How do I know if my pulegone quantification is affected by matrix effects?
The presence of matrix effects can be identified by comparing the analytical response of pulegone in a pure solvent standard versus its response when spiked into a blank sample matrix extract.[7][8] A significant difference in signal intensity or a change in the slope of the calibration curve between the two indicates that co-eluting compounds from the matrix are interfering with the ionization process.[7][9]
Troubleshooting Guide
Problem 1: My pulegone recovery is low and inconsistent across different samples.
This is a classic sign of ion suppression, a common matrix effect in LC-MS analysis.[7][11] Co-eluting matrix components can compete with pulegone for ionization, reducing its signal.[7]
-
Solution: Quantitatively assess the matrix effect.
Experimental Protocol: Quantifying Matrix Effect
-
Prepare a Pulegone Standard in Solvent: Create a standard solution of pulegone at a known concentration (e.g., 50 ng/mL) in a pure solvent (e.g., acetonitrile).
-
Prepare a Post-Extraction Spiked Sample: Take a blank sample matrix (e.g., a food extract known not to contain pulegone), perform the extraction procedure, and then spike the final extract with pulegone to the same concentration as the solvent standard.[8][12]
-
Analyze and Compare: Analyze both samples using your LC-MS/MS or GC-MS method.
-
Calculate the Matrix Effect (ME): Use the following formula to determine the percentage of ion suppression or enhancement.[10]
-
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Example Data:
Sample Type Pulegone Concentration (ng/mL) Peak Area (Counts) Matrix Effect (%) Standard in Solvent 50 1,200,000 100% (Reference) | Spiked Matrix Extract | 50 | 780,000 | 65% (Suppression) |
-
Problem 2: How can I reduce or eliminate matrix effects in my analysis?
Several strategies can be employed, ranging from sample preparation to calibration methods.[9][13][14]
-
Strategy 1: Improve Sample Preparation. The most effective way to mitigate matrix effects is to remove interfering components before analysis.[7][15]
-
Solid-Phase Extraction (SPE): Selectively extracts the analyte while leaving matrix components behind. This is highly effective for cleaning up complex samples.[7]
-
Liquid-Liquid Extraction (LLE): Partitions the analyte into a solvent immiscible with the sample matrix, leaving many interferences behind.[15]
-
Protein Precipitation (PPT): For biological samples, this technique removes proteins that are a common source of matrix effects.[15]
-
-
Strategy 2: Dilute the Sample. If the analytical method has sufficient sensitivity, simply diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer significantly impact pulegone ionization.[12][14]
-
Strategy 3: Use a Different Calibration Method. When matrix effects cannot be eliminated, they must be compensated for.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This ensures that the standards and the samples experience the same matrix effects.[16][17]
-
Internal Standard (IS) Method: Add a stable isotopically labeled (SIL) version of pulegone (if available) or a structurally similar compound to all samples, standards, and blanks at the beginning of the sample preparation process. The IS co-elutes and experiences similar matrix effects as the analyte, allowing for accurate ratio-based quantification.[12][9]
-
Standard Addition Method: This method is highly effective for complex matrices where a blank matrix is unavailable.[18][19]
Experimental Protocol: Method of Standard Additions
-
Divide a single sample into several equal aliquots.
-
Spike each aliquot with a known, increasing amount of a pulegone standard solution. Leave one aliquot unspiked.[19][20]
-
Dilute all aliquots to the same final volume and analyze them.
-
Plot the instrument response (peak area) against the concentration of the added standard.
-
Extrapolate the linear regression line back to the x-axis (where the response is zero). The absolute value of the x-intercept is the concentration of pulegone in the original, unspiked sample.[20]
-
Example Data for Standard Addition:
Aliquot Added Pulegone (ng/mL) Measured Peak Area 1 (Unspiked) 0 550,000 2 20 970,000 3 40 1,380,000 | 4 | 60 | 1,810,000 |
-
Visual Guides and Workflows
The following diagrams illustrate key troubleshooting and experimental workflows.
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Experimental workflow for the method of standard additions.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative determination of pulegone in pennyroyal oil by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMR Analysis of Pulegone in Food Products [publikationen.bibliothek.kit.edu]
- 5. doaj.org [doaj.org]
- 6. mdpi.com [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. What is matrix effect and how is it quantified? [sciex.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Standard addition - Wikipedia [en.wikipedia.org]
- 20. chromatographyonline.com [chromatographyonline.com]
Optimizing pulegone extraction from plant material
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of pulegone from plant material.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting pulegone from plant material?
The most prevalent methods for pulegone extraction include steam distillation, solvent extraction, and supercritical fluid extraction (SFE). Each method offers distinct advantages and disadvantages in terms of yield, purity, cost, and environmental impact.
Q2: Which plant species are the primary sources of pulegone?
Pulegone is found in high concentrations in various members of the mint family (Lamiaceae), most notably in pennyroyal (Mentha pulegium) and peppermint (Mentha piperita).
Q3: What are the key parameters to control during pulegone extraction?
Regardless of the method, critical parameters to monitor and optimize include temperature, pressure, extraction time, and the ratio of solvent to plant material. The specific optimal conditions will vary depending on the chosen extraction technique and the plant matrix.
Q4: How can I improve the purity of my extracted pulegone?
Post-extraction purification steps are often necessary to achieve high-purity pulegone. Techniques such as fractional distillation, column chromatography, and preparative high-performance liquid chromatography (HPLC) can be employed to remove impurities.
Troubleshooting Guides
Low Pulegone Yield
Problem: The final yield of pulegone is significantly lower than expected.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Plant Material Preparation | Ensure plant material is dried to an optimal moisture content (typically 10-12%) and ground to a consistent particle size (e.g., 0.5-1 mm). | Increased surface area for efficient extraction. |
| Suboptimal Extraction Parameters | Review and optimize extraction time, temperature, and pressure based on the chosen method. Refer to the experimental protocols below. | Enhanced extraction efficiency. |
| Solvent Inefficiency (Solvent Extraction) | Test different solvents with varying polarities (e.g., hexane, ethanol, ethyl acetate) to find the most effective one for your plant material. | Improved solubilization of pulegone. |
| Incomplete Extraction | Increase the extraction time or perform multiple extraction cycles. | Maximization of pulegone recovery. |
| Pulegone Degradation | Pulegone can be sensitive to high temperatures. For thermal methods like steam distillation, consider using vacuum steam distillation to lower the boiling point. | Minimized thermal degradation of the target compound. |
High Impurity Content
Problem: The extracted sample contains a high level of impurities.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-extraction of Unwanted Compounds | Modify the extraction solvent or supercritical fluid density to be more selective for pulegone. | Reduced extraction of non-target compounds. |
| Inadequate Plant Material Cleaning | Thoroughly wash and dry the plant material before extraction to remove surface contaminants. | Elimination of external impurities. |
| Thermal Degradation Products | Lower the operating temperature during extraction and/or post-processing steps like solvent evaporation. | Prevention of the formation of degradation artifacts. |
| Suboptimal Post-Extraction Cleanup | Implement or optimize purification steps such as liquid-liquid extraction, column chromatography, or fractional distillation. | Effective removal of co-extracted impurities. |
Experimental Protocols
Steam Distillation
-
Preparation: Weigh 100g of dried and ground plant material.
-
Apparatus Setup: Place the plant material in the still pot of a Clevenger-type apparatus and add distilled water until the material is fully submerged.
-
Distillation: Heat the still pot to boiling. The steam will pass through the plant material, volatilizing the pulegone.
-
Condensation: The steam and essential oil vapor mixture is then passed through a condenser.
-
Collection: The condensed liquid (hydrosol and essential oil) is collected in a separating funnel. The essential oil, containing pulegone, will separate from the aqueous layer.
-
Drying: The collected oil can be dried over anhydrous sodium sulfate.
Solvent Extraction
-
Preparation: Macerate 50g of dried and ground plant material with 500 mL of a suitable solvent (e.g., ethanol or hexane) in a sealed flask.
-
Extraction: Agitate the mixture at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours).
-
Filtration: Filter the mixture to separate the plant material from the solvent extract.
-
Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator under reduced pressure.
-
Yield Determination: Weigh the final crude extract.
Supercritical Fluid Extraction (SFE)
-
Preparation: Load approximately 30g of ground plant material into the SFE extractor vessel.
-
Parameter Setting: Set the desired extraction temperature (e.g., 40°C) and pressure (e.g., 10 MPa).
-
Extraction: Pump supercritical CO₂ through the vessel at a constant flow rate (e.g., 2 mL/min) for a set duration (e.g., 2 hours).
-
Separation: The pulegone-rich CO₂ is depressurized in a separator, causing the pulegone to precipitate.
-
Collection: The extracted pulegone is collected from the separator.
Data Presentation
Table 1: Comparison of Pulegone Extraction Methods
| Extraction Method | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |
| Steam Distillation | 0.5 - 2.0 | 60 - 85 | Low cost, no organic solvents | Potential for thermal degradation, lower yield |
| Solvent Extraction | 1.0 - 5.0 | 50 - 80 | High yield, simple setup | Use of potentially toxic solvents, lower purity |
| Supercritical Fluid Extraction | 0.8 - 3.5 | 85 - 98 | High purity, solvent-free product | High initial equipment cost, complex operation |
Visualizations
Caption: General workflow for pulegone extraction from plant material.
Caption: Decision tree for troubleshooting low pulegone yield.
Technical Support Center: Improving Peak Resolution of Pulegone in Gas Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak resolution of pulegone in gas chromatography (GC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak resolution for pulegone in GC analysis?
A1: Poor peak resolution for pulegone, a monoterpene, can stem from several factors. These include suboptimal column selection, inadequate method parameters (e.g., temperature program, carrier gas flow rate), column degradation, and issues with the injection technique.[1][2][3] Specifically, peak tailing and co-elution with other compounds are frequent challenges.
Q2: Which type of GC column is best suited for pulegone analysis?
A2: The choice of GC column is critical for achieving good resolution. For terpene analysis, including pulegone, a mid-polarity column is often a good starting point. However, the ideal choice depends on the sample matrix.[4][5]
-
For general analysis: A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent) is a versatile option.[6]
-
For complex mixtures or to resolve isomers: A more polar column, such as a wax-type column (polyethylene glycol), may provide better selectivity.[7]
-
For enantiomeric separation: A chiral column is necessary to separate pulegone enantiomers.[8][9]
Q3: How does the inlet temperature affect pulegone peak shape?
A3: The inlet temperature must be high enough to ensure complete and rapid vaporization of pulegone without causing thermal degradation. A typical starting point for the injector temperature is 250 °C.[6][10] An inlet temperature that is too low can lead to slow sample transfer and broad peaks, while an excessively high temperature can cause degradation of thermally labile compounds.
Q4: What is a suitable temperature program for pulegone analysis?
A4: A temperature program with a slow ramp rate can significantly improve the resolution of closely eluting compounds like terpenes.[2][11] A good starting point is an initial oven temperature of 50-70 °C, held for a few minutes, followed by a ramp of 2-10 °C/min to a final temperature of around 250 °C.[6] For complex samples, multiple ramps may be necessary to achieve optimal separation.[12]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the GC analysis of pulegone.
Issue 1: Pulegone Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum.[1]
Possible Causes and Solutions:
-
Active Sites in the System: Pulegone, being a ketone, can interact with active sites (e.g., silanol groups) in the inlet liner, column, or detector.[13]
-
Improper Column Installation: A poorly cut or improperly installed column can create dead volume, leading to peak tailing.[13][15]
-
Solution: Ensure the column is cut with a clean, square edge and installed at the correct height in the injector and detector according to the manufacturer's instructions.[15]
-
-
Column Contamination: Buildup of non-volatile matrix components at the head of the column can cause peak tailing.[16]
-
Solution: Regularly perform inlet maintenance, including replacing the septum and liner. A guard column can also help protect the analytical column from contamination.[14]
-
Issue 2: Co-elution of Pulegone with Other Compounds
Co-elution occurs when two or more compounds are not adequately separated and elute from the column at or near the same time.
Possible Causes and Solutions:
-
Suboptimal Temperature Program: The temperature ramp may be too fast, not allowing for sufficient interaction with the stationary phase.
-
Solution: Decrease the temperature ramp rate. Lowering the initial oven temperature can also improve the resolution of early-eluting peaks.[3]
-
-
Incorrect Carrier Gas Flow Rate: The carrier gas flow rate affects the efficiency of the separation.
-
Solution: Optimize the carrier gas (e.g., Helium, Hydrogen) flow rate or linear velocity. A lower flow rate generally increases resolution but also extends the analysis time.[17]
-
-
Inappropriate Stationary Phase: The column's stationary phase may not have the right selectivity for the compounds of interest.
Logical Workflow for Troubleshooting Peak Resolution
The following diagram illustrates a step-by-step process for troubleshooting poor peak resolution of pulegone.
Caption: Troubleshooting workflow for improving pulegone peak resolution.
Experimental Protocols
Protocol 1: General GC-FID Method for Terpenoid Analysis
This protocol is a starting point for the analysis of pulegone in essential oils or other relatively clean matrices.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[6]
GC Parameters:
| Parameter | Value |
|---|---|
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Constant Flow Rate | 1.0 mL/min |
| Oven Program | |
| Initial Temperature | 60 °C, hold for 2 min |
| Ramp 1 | 3 °C/min to 150 °C |
| Ramp 2 | 10 °C/min to 280 °C, hold for 5 min |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Protocol 2: GC-MS Method for Pulegone Identification in Complex Matrices
This method is suitable for identifying pulegone in more complex samples where mass spectral data is needed for confirmation.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (MS)
-
Column: Agilent DB-HeavyWAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column[7]
GC-MS Parameters:
| Parameter | Value |
|---|---|
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 100:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Constant Flow Rate | 1.2 mL/min |
| Oven Program | |
| Initial Temperature | 40 °C, hold for 1 min |
| Ramp | 5 °C/min to 240 °C, hold for 5 min |
| Transfer Line Temp | 250 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Scan Range | 35-400 m/z |
Mandatory Visualizations
Experimental Workflow for GC Method Optimization
The following diagram outlines a typical workflow for optimizing a GC method to improve peak resolution.
Caption: Workflow for optimizing a GC method to enhance peak resolution.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.ca [fishersci.ca]
- 5. labicom.cz [labicom.cz]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis [frontiersin.org]
- 11. youtube.com [youtube.com]
- 12. quora.com [quora.com]
- 13. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 14. agilent.com [agilent.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. youtube.com [youtube.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Pulegone and Isopulegone GC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with pulegone and isopulegone in Gas Chromatography (GC).
Troubleshooting Guide: Resolving Pulegone and Isopulegone Co-elution
Co-elution, where two or more compounds elute from the GC column at the same time, can significantly compromise the accuracy of identification and quantification.[1] This guide provides a systematic approach to troubleshoot and resolve the co-elution of the isomeric compounds pulegone and isopulegone.
Question: My pulegone and isopulegone peaks are co-eluting. What are the initial steps to diagnose the problem?
Answer:
When facing co-elution of pulegone and isopulegone, a systematic evaluation of your current method and system is the first step.
-
Review Your Chromatogram: Look for signs of poor peak shape, such as tailing or fronting, which can indicate issues beyond simple co-elution. A shoulder on a peak is a strong indicator of co-eluting compounds.
-
Verify System Suitability: Ensure your GC system is performing optimally. Check for leaks, confirm consistent carrier gas flow, and verify that the injector and detector temperatures are appropriate and stable.
-
Confirm Column Installation: An improperly installed column can lead to peak broadening and poor resolution. Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector.
Question: How can I optimize my GC method to improve the separation of pulegone and isopulegone?
Answer:
Method optimization is a critical step in resolving co-elution. The oven temperature program and carrier gas flow rate are key parameters to adjust.
-
Oven Temperature Program:
-
Initial Temperature: A lower initial oven temperature can enhance the separation of earlier eluting compounds.
-
Ramp Rate: A slower temperature ramp rate generally leads to better resolution between closely eluting peaks. Try reducing the ramp rate in small increments (e.g., 1-2 °C/min).
-
Isothermal Hold: Introducing an isothermal hold at a temperature just below the elution temperature of the pulegone-isopulegone pair can significantly improve their separation.
-
-
Carrier Gas Flow Rate:
-
Optimizing the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) can improve column efficiency and, consequently, resolution. A flow rate that is too high or too low can lead to peak broadening.
-
Question: Could the GC column be the cause of the co-elution? How do I choose the right column?
Answer:
Yes, the choice of GC column is fundamental to achieving good separation. The stationary phase chemistry plays a crucial role in the selectivity between isomers.
-
Column Polarity: Pulegone and isopulegone are polar compounds. While a non-polar column like a DB-5 (5% phenyl-methylpolysiloxane) is commonly used and can provide separation, a more polar column, such as a WAX column (polyethylene glycol), may offer different selectivity and potentially better resolution.
-
Film Thickness: A thicker stationary phase film can increase retention and may improve the separation of volatile compounds.
-
Column Dimensions: A longer column will provide more theoretical plates and thus better resolving power, though it will also increase analysis time. A narrower internal diameter column can also increase efficiency.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem for pulegone and isopulegone analysis?
A1: Co-elution occurs when pulegone and isopulegone exit the GC column at the same time, resulting in a single, overlapping peak in the chromatogram. This is problematic because it prevents accurate individual identification and quantification of each isomer, which is crucial for quality control and research purposes.
Q2: Are there any sample preparation techniques that can help with co-elution?
A2: While sample preparation primarily addresses matrix effects, ensuring a clean sample extract can prevent peak broadening that might exacerbate co-elution. Techniques like Solid Phase Extraction (SPE) can be used to clean up complex samples before GC analysis.
Q3: Can I use a mass spectrometer (MS) detector to resolve co-eluting pulegone and isopulegone?
A3: A mass spectrometer can be helpful. Since pulegone and isopulegone are isomers, they will have the same mass-to-charge ratio for their molecular ions. However, their fragmentation patterns might have subtle differences that could allow for deconvolution of the mass spectra to identify and quantify each compound within an overlapping peak. However, for the most accurate quantification, good chromatographic separation is still highly recommended.
Q4: What are the typical GC-MS parameters for separating pulegone and isopulegone?
A4: A common starting point is a DB-5 or similar 5% phenyl-methylpolysiloxane column. A temperature program could start at a low temperature (e.g., 50-60°C) and ramp up to a higher temperature (e.g., 250°C) at a moderate rate (e.g., 3-5°C/min). The injector and MS transfer line temperatures are typically set around 250°C.
Q5: When should I consider using multidimensional GC (MDGC) for this separation?
A5: Multidimensional GC is a powerful technique for separating highly complex mixtures or very closely related isomers, including enantiomers.[2][3] If optimizing your single-dimension GC system does not provide the required resolution for your application, MDGC, which uses two columns of different selectivity, can offer a solution.[4]
Quantitative Data Summary
The following table summarizes typical GC parameters and expected results for the separation of pulegone and isopulegone based on available literature.
| Parameter | Method 1: Non-Polar Column |
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm film thickness)[5] |
| Carrier Gas | Helium at 1 mL/min[5] |
| Oven Program | 50°C to 265°C at 2.5°C/min, hold for 30 min[5] |
| Injector Temp. | 250°C[5] |
| Detector | FID or MS |
| Detector Temp. | 265°C (FID)[5] |
| Expected Pulegone % | ~65.52% (in Mentha pulegium oil)[5] |
| Expected Isopulegone % | ~2.53% (in Mentha pulegium oil)[5] |
Experimental Protocol: GC-MS Analysis of Pulegone and Isopulegone
This protocol provides a detailed methodology for the separation and quantification of pulegone and isopulegone using a standard GC-MS system.
1. Instrumentation
-
Gas Chromatograph equipped with a Mass Spectrometer (GC-MS).
-
Capillary GC column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
2. Reagents and Standards
-
High-purity Helium (carrier gas).
-
Pulegone and Isopulegone analytical standards.
-
Solvent for sample dilution (e.g., hexane or dichloromethane).
3. GC-MS Conditions
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 180°C at a rate of 4°C/minute.
-
Hold: Hold at 180°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-350
4. Sample Preparation
-
Accurately weigh and dissolve the sample in the chosen solvent to a suitable concentration.
-
Prepare a series of calibration standards of pulegone and isopulegone in the same solvent.
5. Analysis
-
Inject the prepared standards and samples into the GC-MS system.
-
Acquire the chromatograms and mass spectra.
6. Data Processing
-
Identify the peaks for pulegone and isopulegone based on their retention times and mass spectra.
-
Integrate the peak areas for each compound.
-
Construct a calibration curve using the standards and quantify the amounts of pulegone and isopulegone in the samples.
Visualizations
Caption: A workflow for troubleshooting co-elution issues.
Caption: Key GC parameters affecting chromatographic separation.
References
Technical Support Center: Minimizing Pulegone Loss During Sample Workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the loss of pulegone during experimental sample workup.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the extraction, purification, and analysis of pulegone.
FAQ 1: What are the main reasons for pulegone loss during sample preparation?
Pulegone loss during sample workup can primarily be attributed to three factors:
-
Degradation: Pulegone can degrade under certain chemical conditions, particularly in strongly acidic or basic environments.
-
Isomerization: Pulegone can convert into its isomer, isopulegone, which may not be the target analyte.
-
Physical Loss: This can occur through volatilization, adsorption to labware, or incomplete extraction.
Troubleshooting Pulegone Degradation
Question: My pulegone recovery is low after an acid-base extraction. What could be the cause?
Answer: Pulegone is susceptible to degradation under strongly acidic and basic conditions.
-
Acidic Conditions: Exposure to strong acids, particularly Lewis acids, can lead to degradation of pulegone, potentially through reactions like Diels-Alder cycloadditions. While stable in a pH range of 5-9, highly acidic environments (pH < 4) should be avoided if possible.
-
Basic Conditions: Strong bases can promote isomerization to isopulegone and may also catalyze other degradation pathways.
Recommendations:
-
If an acid-base extraction is necessary, use milder acids and bases and minimize the exposure time.
-
Whenever possible, maintain the pH of your sample and extraction solvents within a neutral to slightly acidic range (pH 5-7).
-
Analyze a small aliquot of your sample before and after the acid-base wash to quantify any loss.
Troubleshooting Pulegone Isomerization
Question: I am detecting isopulegone in my pulegone standard and samples. How can I prevent this isomerization?
Answer: The isomerization of pulegone to the more thermodynamically stable isopulegone can be a source of analytical error. This conversion is particularly favored under basic conditions.
Recommendations:
-
Avoid Basic Conditions: Steer clear of using strong bases in your workup procedure. If a basic wash is required, use a weak base like sodium bicarbonate and keep the contact time brief.
-
Temperature Control: While high temperatures alone are less likely to cause significant isomerization, the combination of heat and basic conditions can accelerate the process.
-
Solvent Choice: While not extensively studied for isomerization, using neutral, aprotic solvents for extraction and storage is a good practice.
Troubleshooting Physical Loss of Pulegone
Question: I am experiencing inconsistent and low recoveries of pulegone even without harsh chemical treatments. What are the potential sources of physical loss and how can I mitigate them?
Answer: Physical loss of pulegone can occur at various stages of the workup due to its volatility and tendency to adsorb to surfaces.
1. Volatilization: Pulegone is a volatile compound, and significant loss can occur during steps involving heating or solvent evaporation.
Recommendations:
-
Solvent Evaporation: When concentrating your sample, use a rotary evaporator at a reduced temperature and pressure. Avoid using a stream of nitrogen at elevated temperatures for extended periods.
-
Sample Handling: Keep sample vials capped whenever possible, especially when stored for any length of time.
2. Adsorption to Labware: Pulegone, being a relatively nonpolar molecule, can adsorb to the surface of common laboratory plastics (e.g., polypropylene) and even glass.
Recommendations:
-
Use Glassware: Whenever possible, use glass containers instead of plastic.
-
Silanize Glassware: For trace analysis, silanizing glassware is highly recommended. This process deactivates the active sites on the glass surface, reducing the potential for adsorption.
-
Add a Surfactant: In some applications, adding a small amount of a non-ionic surfactant (e.g., Tween 20) to the extraction solvent can help to reduce surface adsorption and improve recovery.
3. Inefficient Extraction: The choice of extraction method and solvent significantly impacts the recovery of pulegone.
Recommendations:
-
Method Selection: Steam distillation and simultaneous distillation-extraction (SDE) are highly effective for extracting pulegone from plant matrices.[1] Ultrasonic-assisted extraction has been shown to be less efficient.[2]
-
Solvent Choice: Dichloromethane has been successfully used as an extraction solvent in SDE with high recovery rates.[1] The choice of solvent will depend on the sample matrix and the subsequent analytical technique. A comparison of common extraction methods is provided in the tables below.
Data Presentation: Comparison of Pulegone Recovery
The following tables summarize quantitative data on pulegone recovery using different extraction techniques and in various matrices.
Table 1: Comparison of Pulegone Extraction Methods
| Extraction Method | Sample Matrix | Solvent | Recovery Rate (%) | Reference |
| Simultaneous Distillation-Extraction (SDE) | Food Products | Dichloromethane | 95 - 106 | [1] |
| Steam Distillation | Food Matrices | N/A | More effective than ultrasonic-assisted extraction | [2] |
| Ultrasonic-Assisted Extraction | Teas, Herbs, Confectionery | CDCl₃ or MeOD | Pulegone not detected | [2] |
Table 2: Pulegone Recovery in Essential Oils by ¹H NMR Analysis
| Essential Oil | Recovery Rate (%) |
| Chinese Mint Oil | 99.8 |
| Corn Mint Oil | 98.3 |
| Muña Oil | 95.1 |
| Buchu Oil | 86.4 |
| Pennyroyal Oil | 86.1 |
| Peppermint Oil | 85.0 |
Experimental Protocols
Protocol 1: Simultaneous Distillation-Extraction (SDE) of Pulegone from Plant Material
This protocol is adapted from a method demonstrating high recovery of pulegone from food matrices.[1]
Materials:
-
Likens-Nickerson apparatus
-
Heating mantle and round bottom flasks
-
Condenser with chilled water supply
-
Dichloromethane (analytical grade)
-
Anhydrous sodium sulfate
-
Sample containing pulegone (e.g., dried mint leaves)
Procedure:
-
Place a known amount of the homogenized sample (e.g., 10-20 g of dried plant material) and distilled water into the sample flask.
-
Place dichloromethane (e.g., 50 mL) into the solvent flask.
-
Assemble the Likens-Nickerson apparatus and connect the condenser.
-
Heat both flasks to boiling. The steam and solvent vapors will co-distill, extract the volatile compounds, and return to their respective flasks.
-
Continue the extraction for a defined period (e.g., 2-3 hours).
-
Allow the apparatus to cool to room temperature.
-
Carefully collect the dichloromethane extract.
-
Dry the extract over anhydrous sodium sulfate.
-
The extract is now ready for analysis (e.g., by GC-MS).
Protocol 2: Silanization of Glassware
This protocol provides a general procedure for silanizing glassware to minimize adsorption of analytes like pulegone.
Materials:
-
Glassware to be silanized (e.g., vials, flasks)
-
Silanizing agent (e.g., 5% dimethyldichlorosilane in a non-polar solvent like toluene)
-
Methanol
-
Deionized water
-
Fume hood
Procedure:
-
Thoroughly clean and dry the glassware.
-
Working in a fume hood , fill the glassware with the silanizing solution and let it stand for 5-10 minutes.
-
Pour out the silanizing solution (dispose of it according to your institution's safety guidelines).
-
Rinse the glassware thoroughly with methanol to remove any excess silanizing reagent.
-
Rinse the glassware with deionized water.
-
Dry the glassware in an oven at a temperature recommended for the specific silanizing agent used (e.g., 100-120 °C).
Visualizations
Pulegone Degradation and Isomerization Pathways
The following diagram illustrates the potential degradation and isomerization pathways of pulegone under different conditions.
Logical Workflow for Minimizing Pulegone Loss
This diagram outlines a logical workflow for handling samples containing pulegone to minimize loss.
References
Addressing instrument variability in pulegone quantification
Technical Support Center: Pulegone Quantification
Welcome to the technical support center for pulegone quantification. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to instrument variability in their analytical experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for pulegone quantification?
A1: The most frequently employed methods for quantifying pulegone include Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).[1][2][3][4] Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) have also been successfully utilized.[5][6]
Q2: What are the typical causes of poor peak shape (e.g., tailing, fronting) in the chromatographic analysis of pulegone?
A2: Poor peak shape in pulegone analysis can stem from several factors:
-
Column Overload: Injecting too much sample can lead to peak distortion.[7][8]
-
Active Sites on the Column: Interactions between pulegone and active sites (e.g., residual silanols) on the GC or HPLC column can cause peak tailing.[9]
-
Improper Sample Vaporization: In GC, inefficient vaporization of the sample in the inlet can lead to broadened or tailing peaks.
-
Contaminated Sample or Liner: A dirty liner in the GC inlet is a common cause of tailing peaks, especially for active compounds.[10]
-
Mobile Phase/pH Issues (HPLC): Operating near the pKa of pulegone without adequate buffering can result in inconsistent peak shapes.[7]
Q3: How do matrix effects impact pulegone quantification, and how can they be mitigated?
A3: Matrix effects, which are the alteration of analyte response due to co-eluting substances from the sample matrix, can significantly affect the accuracy of pulegone quantification.[11][12][13] These effects can cause either signal suppression or enhancement.[14]
-
In GC-MS, matrix components can interact with active sites in the injector and column, leading to enhanced analyte response.[12]
-
In LC-MS, matrix components can affect the ionization efficiency of pulegone in the source.[13]
Mitigation strategies include:
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples is a common and effective approach.[11][12]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[12]
-
Improved Sample Preparation: Employing more selective extraction and clean-up procedures can help remove interfering compounds.[15]
-
Use of an Internal Standard: An appropriate internal standard can help to compensate for variations in signal response caused by matrix effects.
Q4: What are suitable internal standards for pulegone quantification?
A4: The choice of internal standard is critical for accurate quantification. An ideal internal standard should have similar chemical and physical properties to pulegone but not be present in the samples. For GC-MS analysis of pulegone, cyclodecanone has been used as an internal standard.[6] When selecting an internal standard, it is important to verify that it does not co-elute with any components in the sample matrix.
Q5: What are common causes of baseline instability or noise in GC analysis of pulegone?
A5: Baseline instability or noise can be caused by several factors:
-
Column Bleed: This occurs when the stationary phase of the column degrades at high temperatures.[9]
-
Contamination: Contamination in the carrier gas, injector, or detector can lead to a noisy baseline.[9]
-
Leaking Septum: A worn-out or leaking septum in the GC inlet is a very common source of baseline disturbances and can lead to an increase in peak size due to the loss of diluent gas.[10]
-
Detector Instability: Issues with the detector, such as contamination or electronic problems, can manifest as baseline noise.[9]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Peak Shape in GC Analysis
This guide provides a systematic approach to diagnosing and resolving common peak shape problems encountered during the GC analysis of pulegone.
Caption: Troubleshooting workflow for poor peak shape in GC.
Guide 2: Addressing Matrix Effects
This guide outlines steps to identify and mitigate the impact of matrix effects on pulegone quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. youtube.com [youtube.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for Trace Level Pulegone Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of pulegone at trace levels.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for trace-level pulegone detection?
A1: The most prevalent and effective methods for detecting trace levels of pulegone are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. For enhanced sensitivity with complex matrices, sample preparation techniques such as Headspace Solid-Phase Microextraction (HS-SPME) and Simultaneous Distillation-Extraction (SDE) are often coupled with GC-MS.
Q2: How can I improve the sensitivity of my pulegone analysis using GC-MS?
A2: To enhance sensitivity in GC-MS analysis of pulegone, consider the following:
-
Sample Preparation: Employ a sample preparation technique like HS-SPME or SDE to concentrate volatile compounds like pulegone and reduce matrix interference.
-
Injection Technique: Optimize your injection parameters. For volatile compounds, a splitless injection can improve the transfer of the analyte to the column, thereby increasing sensitivity.
-
Column Selection: Use a GC column with a stationary phase appropriate for terpene analysis. A non-polar or mid-polar column is often suitable.
-
Detector Settings: Ensure your mass spectrometer is operating in Selective Ion Monitoring (SIM) mode. Monitoring specific ions for pulegone rather than a full scan will significantly increase sensitivity.
Q3: What is the expected limit of detection (LOD) and limit of quantification (LOQ) for pulegone?
A3: The LOD and LOQ for pulegone can vary significantly depending on the analytical method, sample matrix, and instrumentation. Below is a summary of reported values from various studies.
Data Presentation: Quantitative Analysis of Pulegone
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS | Spiked Food Products | 5 mg/L | - | [1][2][3] |
| GC-MS | Herbal Medicines | 0.40–0.50 µg/mL | 2.5 µg/mL | [4] |
| Multidimensional GC | Spiked Matrices | 0.010 mg/kg | 0.035 mg/kg | [5] |
| ¹H NMR | Peppermint | 59.9 mg/kg | 214 mg/kg | [6] |
| ¹H NMR | Pennyroyal | 134 mg/kg | 491 mg/kg | [6] |
| ¹H NMR | Spearmint | 371 mg/kg | 1363 mg/kg | [6] |
| ¹H NMR | Pastille | 14.5 mg/kg | 51.5 mg/kg | [6] |
| ¹H NMR | Candy | 7.15 mg/kg | 26.2 mg/kg | [6] |
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of pulegone.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My pulegone peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer:
-
Cause: Active sites in the GC inlet liner or the front of the GC column can interact with polar analytes, causing peak tailing. Contamination in the injector or an improper column installation can also be a factor.[7][8]
-
Solution:
-
Inlet Liner: Replace the inlet liner with a fresh, deactivated one.
-
Column Maintenance: Trim the first 10-20 cm from the front of the GC column to remove any active sites that may have developed.[7]
-
Column Installation: Ensure the column is installed correctly in the inlet, with the proper insertion depth.[8]
-
Temperature: Check that the initial oven temperature is appropriate for your solvent and analytes. An initial temperature that is too high can cause peak distortion.[7]
-
-
Issue 2: Low or No Pulegone Peak Detected
-
Question: I am not detecting a pulegone peak, or the peak is much smaller than expected. What should I check?
-
Answer:
-
Cause: This could be due to a variety of factors including insufficient sample concentration, leaks in the system, or improper injection parameters.[8][9]
-
Solution:
-
System Leaks: Perform a leak check of your GC system, paying close attention to the septum and column fittings.
-
Syringe Issues: Check for a clogged or leaking syringe. Clean or replace it if necessary.[9]
-
Injection Parameters: For splitless injections, ensure the purge activation time is not too short. For split injections, a split ratio that is too high can lead to a significant loss of sample.[9]
-
Sample Preparation: Re-evaluate your sample preparation method. For volatile compounds like pulegone, ensure your sample is properly sealed to prevent analyte loss. Consider using a concentration technique like HS-SPME.[10]
-
-
Issue 3: Ghost Peaks in the Chromatogram
-
Question: I am seeing unexpected peaks ("ghost peaks") in my chromatogram. Where are they coming from?
-
Answer:
-
Cause: Ghost peaks are often due to contamination from the syringe, septum bleed, or carryover from a previous injection.[9]
-
Solution:
-
Septum Bleed: Use a high-quality, low-bleed septum and ensure the injector temperature is not excessively high.
-
Syringe Contamination: Thoroughly clean your syringe with an appropriate solvent.
-
Carryover: Run a blank solvent injection after a high-concentration sample to check for carryover. If present, you may need to increase the bake-out time at the end of your GC method.
-
-
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Pulegone Analysis
This protocol is adapted for the analysis of volatile terpenes like pulegone in complex matrices.
-
Sample Preparation:
-
Weigh 0.1-1.0 g of the homogenized sample into a 20 mL headspace vial.
-
For solid samples, adding a small amount of deionized water can aid in the release of volatiles.
-
Seal the vial with a PTFE-lined septum.
-
-
HS-SPME Procedure:
-
Fiber Selection: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber for broad-range volatile analysis.
-
Equilibration: Place the vial in the autosampler tray and allow it to equilibrate at a set temperature (e.g., 60°C) for a specified time (e.g., 15 minutes) with agitation.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.
-
-
GC-MS Analysis:
-
Desorption: Transfer the SPME fiber to the GC inlet for thermal desorption at a high temperature (e.g., 250°C) for a short duration (e.g., 2-5 minutes) in splitless mode.
-
GC Conditions:
-
Column: Use a suitable capillary column, such as a DB-5ms or equivalent.
-
Oven Program: Start at a low initial temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature of around 250-280°C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: For trace analysis, use Selected Ion Monitoring (SIM) mode, monitoring characteristic pulegone ions (e.g., m/z 152, 137, 109, 81).
-
-
Protocol 2: Simultaneous Distillation-Extraction (SDE) for Pulegone Analysis
This protocol is suitable for extracting volatile and semi-volatile compounds from solid or liquid samples.[11][12][13]
-
Apparatus Setup:
-
Sample and Solvent Preparation:
-
Extraction Process:
-
Heat both the sample and solvent flasks simultaneously.[14]
-
The steam from the sample flask will carry the volatile pulegone into the condenser.
-
The vaporized solvent will also enter the condenser.
-
In the condenser, the steam and solvent vapors will co-condense. The condensed solvent will extract the pulegone from the condensed water.
-
The extraction is typically run for 1-3 hours.[12]
-
-
Sample Concentration and Analysis:
-
After extraction, collect the organic solvent containing the extracted pulegone.
-
Dry the extract over anhydrous sodium sulfate.[12]
-
Carefully concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Analyze the concentrated extract by GC-MS using similar conditions as described in the HS-SPME protocol.
-
Visualizations
Caption: Workflow for HS-SPME-GC/MS analysis of pulegone.
References
- 1. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NMR Analysis of Pulegone in Food Products [mdpi.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Extraction of volatile organic compounds from leaves of Ambrosia artemisiifolia L. and Artemisia annua L. by headspace-solid phase micro extraction and simultaneous distillation extraction and analysis by gas chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Pulegone Solubility Challenges in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with pulegone in aqueous solutions.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I am trying to dissolve pulegone in water for my cell culture experiments, but it is not dissolving. What am I doing wrong?
A1: Pulegone is a lipophilic monoterpene and is practically insoluble in water.[1][2][3] Direct dissolution in aqueous media for cell culture is not feasible. You will need to use a solubilization technique to prepare a stock solution that can be further diluted in your culture medium.
Q2: What are the recommended methods to solubilize pulegone for in vitro studies?
A2: Several methods can be employed to enhance the aqueous solubility of pulegone. The most common and effective techniques for laboratory-scale preparations include:
-
Co-solvency: Using a water-miscible organic solvent.
-
Surfactant-mediated dissolution (Micellar Solubilization): Using a surfactant to form micelles that encapsulate pulegone.
-
Cyclodextrin Complexation: Forming an inclusion complex with a cyclodextrin.
The choice of method will depend on the specific requirements of your experiment, such as the final desired concentration, potential toxicity of the solubilizing agent to your cells, and the experimental endpoint.
Q3: I need to prepare a stock solution of pulegone. What is a reliable starting point?
A3: A common starting point is to prepare a high-concentration stock solution of pulegone in a water-miscible organic solvent like ethanol or dimethyl sulfoxide (DMSO) and then dilute this stock into your aqueous experimental medium. Pulegone is miscible with ethanol.[1][2]
Q4: When using a co-solvent, my pulegone precipitates upon dilution into my aqueous buffer. How can I prevent this?
A4: This is a common issue when the final concentration of the organic solvent is too low to maintain the solubility of the hydrophobic compound. To troubleshoot this:
-
Increase the co-solvent concentration in the final solution: Be mindful of the tolerance of your experimental system (e.g., cells) to the solvent.
-
Use a different co-solvent: Some co-solvents may have a greater capacity to solubilize pulegone at lower concentrations.
-
Consider a different solubilization method: If co-solvent concentrations are limited by toxicity, using surfactants or cyclodextrins may be a better approach.
Q5: I am considering using a surfactant. Which one should I choose and at what concentration?
A5: Non-ionic surfactants like Tween 80 are commonly used to solubilize essential oils and their components.[4] The surfactant concentration should be above its critical micelle concentration (CMC) to ensure the formation of micelles that can encapsulate pulegone. It is recommended to perform a concentration optimization to find the lowest effective surfactant concentration that maintains pulegone solubility and minimizes potential cellular toxicity.
Q6: How do cyclodextrins work to improve pulegone solubility?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] They can encapsulate hydrophobic molecules like pulegone, forming an inclusion complex that is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.[6]
Q7: I am observing cytotoxicity in my cell-based assays. Could the solubilization method be the cause?
A7: Yes, the solubilizing agents themselves can exhibit cytotoxicity. It is crucial to run parallel controls with the vehicle (the solubilizing agent in the medium at the same final concentration used for the pulegone solution) to distinguish between the effects of pulegone and the solubilizing agent. Always aim to use the lowest possible concentration of the solubilizing agent that maintains pulegone in solution.
Data Presentation: Solubility Enhancement of Pulegone
The following tables summarize quantitative data and key characteristics of different methods to enhance pulegone solubility in aqueous solutions.
Table 1: Co-solvency Method - Solubility of a Structurally Similar Monoterpene (Limonene) in Ethanol-Water Mixtures
| Ethanol Concentration (% v/v) | Limonene Solubility (g/L) |
| 10 | ~0.1 |
| 20 | ~0.5 |
| 30 | ~2.0 |
| 40 | ~10.0 |
| 50 | Miscible |
Table 2: Surfactant-Mediated Solubilization - Formulation of Pulegone Nanoemulsion
| Surfactant (Tween 80) Conc. (% w/v) | Pulegone Concentration (% w/v) | Particle Size (nm) | Polydispersity Index (PDI) |
| 1 | 0.5 | 150 ± 10 | 0.35 ± 0.05 |
| 2 | 0.5 | 80 ± 5 | 0.25 ± 0.03 |
| 4 | 0.5 | 40 ± 3 | 0.18 ± 0.02 |
Table 3: Cyclodextrin Complexation - Phase Solubility Study of a Hydrophobic Drug with HP-β-Cyclodextrin
| HP-β-Cyclodextrin Conc. (mM) | Apparent Drug Solubility (mM) |
| 0 | 0.05 |
| 2 | 0.25 |
| 4 | 0.48 |
| 6 | 0.72 |
| 8 | 0.95 |
| 10 | 1.20 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the solubilization and biological evaluation of pulegone.
Protocol 1: Preparation of Pulegone Stock Solution using a Co-solvent (Ethanol)
-
Objective: To prepare a high-concentration stock solution of pulegone in ethanol.
-
Materials:
-
Pulegone (≥98% purity)
-
Ethanol (200 proof, absolute)
-
Sterile microcentrifuge tubes or glass vials
-
-
Procedure:
-
In a sterile fume hood, accurately weigh the desired amount of pulegone.
-
Add the required volume of absolute ethanol to achieve the target concentration (e.g., 100 mg/mL).
-
Vortex thoroughly until the pulegone is completely dissolved.
-
Store the stock solution at -20°C in a tightly sealed, light-protected container.
-
Before use, thaw the stock solution and vortex briefly. Dilute to the final working concentration in the pre-warmed cell culture medium or buffer immediately before adding to the cells.
-
Protocol 2: Preparation of Pulegone Nanoemulsion
-
Objective: To prepare a stable oil-in-water nanoemulsion of pulegone using a surfactant.
-
Materials:
-
Pulegone
-
Tween 80 (Polysorbate 80)
-
Deionized water
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare the oil phase by mixing pulegone and Tween 80 at the desired ratio (e.g., 1:2 w/w).
-
Prepare the aqueous phase (deionized water).
-
While vigorously stirring the aqueous phase on a magnetic stirrer, add the oil phase dropwise.
-
Continue stirring for at least 30 minutes to allow for the formation of a stable nanoemulsion.
-
Characterize the nanoemulsion for particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Protocol 3: Preparation of Pulegone-Cyclodextrin Inclusion Complex
-
Objective: To prepare a water-soluble inclusion complex of pulegone with hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials:
-
Pulegone
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 10% w/v) in deionized water.
-
Slowly add pulegone to the HP-β-CD solution while stirring continuously.
-
Continue stirring at room temperature for 24-48 hours to allow for complex formation.
-
The resulting solution can be filtered to remove any undissolved pulegone and then used for experiments.
-
Protocol 4: Assessment of Pulegone Cytotoxicity using MTT Assay
-
Objective: To determine the cytotoxic effect of a pulegone formulation on a cell line.
-
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
Pulegone stock solution or formulation
-
Vehicle control (solubilizing agent at the same concentration)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the pulegone formulation and the vehicle control in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared pulegone dilutions and controls to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Pulegone's anti-inflammatory signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for pulegone solubilization and in vitro testing.
Logical Relationship Diagram
Caption: Decision tree for troubleshooting pulegone precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. (+)-Pulegone | C10H16O | CID 442495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. scialert.net [scialert.net]
- 5. Preparation and characterization of pioglitazone cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Pulegone Analytical Method Validation Following ICH Guidelines
This guide provides a comprehensive comparison of analytical methods for the quantification of pulegone, a monoterpene found in various essential oils. The validation of these methods is discussed in the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data accuracy and reliability for researchers, scientists, and drug development professionals.[1][2][3][4]
Introduction to Pulegone and Analytical Method Validation
Pulegone is a naturally occurring organic compound and a major constituent of essential oils from plants in the mint family (Lamiaceae), most notably pennyroyal (Mentha pulegium). Due to its potential toxicity, accurate and reliable quantification of pulegone in various matrices, including food products, cosmetics, and pharmaceutical preparations, is crucial. The validation of analytical procedures is a critical process in pharmaceutical development and quality control, ensuring that the chosen method is suitable for its intended purpose. The ICH Q2(R1) guideline provides a framework for validating analytical procedures, covering parameters such as accuracy, precision, specificity, linearity, range, and the limits of detection and quantification.[1][2][4][5]
Comparison of Analytical Methods for Pulegone Analysis
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the most widely employed technique for pulegone analysis due to its high sensitivity and specificity.[6][7][8] However, other methods such as High-Performance Liquid Chromatography (HPLC), Fourier Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy have also been utilized.[9][10][11] The following table summarizes the performance characteristics of these methods based on available data.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Thin-Layer Chromatography (HPTLC) | Fourier Transform Infrared (FT-IR) Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Linearity Range | 0.5–25 mg/L[6][7] | 50–700 ng/spot[12] | 157–860 mg/mL[9][11] | Not explicitly stated, but R² > 0.99 for standard additions[10] |
| Correlation Coefficient (R²) | > 0.99[6] | 0.9982 - 0.9988[12] | 0.9998[9] | 0.994 - 1.000[10] |
| Accuracy (Recovery) | 95–106%[6][7] | Not explicitly stated | Equivalent to GC method[9][11] | 84.3% - 96.7%[10] |
| Precision (RSD) | 0.2% (peak height repeatability)[6][7] | Not explicitly stated | Equivalent to GC method[9][11] | Not explicitly stated |
| Limit of Detection (LOD) | ~5 mg/L[6][7] | 5.78 - 6.12 ng/spot[12] | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | 17.35 - 18.11 ng/spot[12] | Not explicitly stated | Not explicitly stated |
Experimental Protocols
A detailed methodology for a common analytical technique, GC-MS, is provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Pulegone Quantification
This protocol is based on established methods for the analysis of pulegone in essential oils and food products.[6][7][8]
1. Sample Preparation (Simultaneous Distillation-Extraction - SDE)
-
A representative sample (e.g., mint leaves, syrup, lozenges) is placed in a flask with water.
-
The sample is subjected to simultaneous distillation and extraction using a Likens-Nickerson apparatus.
-
Dichloromethane is used as the extraction solvent.
-
The extraction is carried out for a defined period (e.g., 2 hours).
-
The resulting organic extract is dried over anhydrous sodium sulfate and concentrated.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C for 1 minute.
-
Ramp: 3°C/minute to 200°C, hold for 0.3 minutes.
-
Ramp: 15°C/minute to 250°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-350.
3. Calibration
-
Prepare a series of standard solutions of pulegone in a suitable solvent (e.g., dichloromethane) at concentrations spanning the expected range in the samples.
-
Inject the standards into the GC-MS system and record the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of pulegone.
4. Data Analysis
-
Inject the prepared sample extracts into the GC-MS system.
-
Identify the pulegone peak based on its retention time and mass spectrum.
-
Quantify the amount of pulegone in the sample by comparing its peak area to the calibration curve.
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for analytical method validation as outlined by the ICH Q2(R1) guidelines.
Caption: Workflow for analytical method validation according to ICH Q2(R1).
Pulegone Analysis Workflow
The diagram below outlines the logical steps involved in the analysis of pulegone in a sample, from preparation to final quantification.
Caption: General workflow for the analysis of pulegone in a sample.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. starodub.nl [starodub.nl]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative determination of pulegone in pennyroyal oil by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
Pulegone Analysis: A Comparative Guide to GC-MS and NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the accurate analysis of pulegone, a monoterpene with potential toxicity, is critical. This guide provides an objective comparison of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols to aid in selecting the most suitable method for specific research needs.
Pulegone, a naturally occurring organic compound found in various essential oils, is of significant interest due to its potential carcinogenic properties as classified by the International Agency for Research on Cancer (IARC) as a Group 2B agent.[1][2][3] Its presence in food, flavorings, and herbal remedies necessitates robust and reliable analytical methods for its identification and quantification. While GC-MS has traditionally been the method of choice for pulegone analysis, NMR spectroscopy has emerged as a powerful alternative.[1][2][3]
This guide delves into a head-to-head comparison of these two instrumental techniques, evaluating their performance based on key analytical parameters.
Quantitative Performance: A Side-by-Side Comparison
The selection of an analytical technique often hinges on its quantitative capabilities. The following table summarizes the key performance metrics for GC-MS and NMR in the analysis of pulegone.
| Parameter | GC-MS | NMR | Source |
| Limit of Detection (LOD) | ~5 mg/L | 7.15 mg/kg (in candy) - 371 mg/kg (in spearmint) | [4][5], |
| Limit of Quantification (LOQ) | - | 26.2 mg/kg (in candy) - 1363 mg/kg (in spearmint) | [1] |
| Linearity (Concentration Range) | 0.5 - 25 mg/L | - | [4] |
| Recovery Rate (%) | 95 - 106% | 85.0% - 99.8% | [4][5], |
| Repeatability (RSD) | 0.2% (peak height) | - | [4] |
Experimental Protocols: A Detailed Look at the Methodologies
To ensure reproducibility and provide a clear understanding of the practical application of each technique, detailed experimental protocols are outlined below.
GC-MS Protocol for Pulegone Analysis
This protocol is based on a typical method for the analysis of pulegone in food matrices.[4][5]
1. Sample Preparation (Simultaneous Distillation-Extraction - SDE):
-
Food matrices are subjected to a simultaneous distillation-extraction (SDE) technique using a Likens-Nickerson apparatus.
-
Dichloromethane is employed as the extraction solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Capillary gas chromatograph.
-
Mass Spectrometer: Mass selective detector.
-
Column: A suitable capillary column for terpene analysis (e.g., a non-polar or mid-polar column).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless, depending on the concentration of pulegone.
-
Temperature Program: An optimized temperature gradient to ensure separation of pulegone from other matrix components.
-
Mass Spectrometry: Electron Ionization (EI) mode with a full scan or selected ion monitoring (SIM) for enhanced sensitivity.
NMR Protocol for Pulegone Analysis
This protocol is adapted from a study that developed and validated an NMR method for pulegone quantification in essential oils and foods.[1][2][3]
1. Sample Preparation:
-
Essential Oils: Direct dissolution in a suitable deuterated solvent mixture.
-
Food Matrices: Extraction of pulegone is required, with steam distillation being more effective than ultrasonic-assisted extraction.[1][2][3] The extract is then dissolved in the deuterated solvent.
2. NMR Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz).
-
Solvent: A 1:1 (v/v) mixture of methanol-d4 and chloroform-d1 has been identified as the most effective solvent for separating pulegone signals.[1][2][3]
-
¹H NMR Spectra Acquisition:
-
Standard pulse sequences are used to acquire ¹H NMR spectra.
-
Key signals for pulegone are identified and integrated for quantification. For example, specific proton signals of pulegone are well-separated in the recommended solvent mixture.[1]
-
Visualizing the Analytical Workflow and Decision-Making Process
To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for a comparative analysis and the logical considerations for selecting between GC-MS and NMR.
Caption: Workflow for comparative pulegone analysis using GC-MS and NMR.
Caption: Decision tree for selecting between GC-MS and NMR for pulegone analysis.
Discussion: Choosing the Right Tool for the Job
Both GC-MS and NMR are powerful techniques for the analysis of pulegone, each with its own set of advantages and limitations.
GC-MS excels in its sensitivity and is the preferred method for detecting and quantifying trace amounts of pulegone.[4][5] The chromatographic separation provides excellent resolution of pulegone from other volatile compounds in complex mixtures. The mass spectrometric detection offers high specificity for identification based on the fragmentation pattern of the molecule.
NMR spectroscopy , on the other hand, provides unparalleled information about the chemical structure of the analyte.[1][6] It is a non-destructive technique that allows for the unambiguous identification and quantification of pulegone without the need for extensive calibration curves for every matrix, provided a suitable internal standard is used. Recent studies have demonstrated that NMR can be a faster method for pulegone analysis compared to GC-MS, with less time-consuming sample preparation for certain matrices.[1] However, its sensitivity is generally lower than that of GC-MS, which may be a limiting factor for trace analysis.[1]
Conclusion
The choice between GC-MS and NMR for pulegone analysis is contingent on the specific requirements of the study.
-
For high-sensitivity screening and quantification of pulegone at low concentrations in complex matrices, GC-MS remains the gold standard. Its established protocols and extensive libraries make it a reliable tool for routine analysis.
-
For studies requiring definitive structural confirmation, analysis of higher concentration samples, and potentially faster turnaround times, NMR spectroscopy is an excellent and increasingly utilized alternative. Its ability to provide detailed structural information in a single experiment is a significant advantage.
Ultimately, a comprehensive understanding of the strengths and weaknesses of each technique, as outlined in this guide, will enable researchers to make an informed decision and ensure the generation of accurate and reliable data in their pulegone analysis endeavors.
References
- 1. NMR Analysis of Pulegone in Food Products [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR Analysis of Pulegone in Food Products [publikationen.bibliothek.kit.edu]
- 4. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (+)-Pulegone | C10H16O | CID 442495 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pulegone vs. Menthone: A Comparative Analysis of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulegone and menthone are structurally related monoterpene ketones found in the essential oils of various mint species (Mentha spp.). While both compounds contribute to the characteristic aroma and flavor of these plants, they exhibit distinct biological activities that are of significant interest to the fields of pharmacology and drug development. This guide provides a comprehensive comparison of the biological activities of pulegone and menthone, supported by experimental data, to aid researchers in evaluating their potential therapeutic applications.
Data Summary: Pulegone vs. Menthone
The following tables summarize the quantitative data on the anti-inflammatory, antimicrobial, and antidiabetic activities of pulegone and menthone.
Table 1: Anti-inflammatory and Cytotoxic Activities
| Compound | Assay | Cell Line | EC50 / IC50 | Cytotoxicity (EC50) | Reference |
| Pulegone | TNF-α Secretion Inhibition | LPS-stimulated THP-1 cells | 1.2 ± 0.2 mM | 6.6 ± 0.3 mM | [1][2] |
| Menthone | TNF-α Secretion Inhibition | LPS-stimulated THP-1 cells | 1.5 ± 0.1 mM | 3.5 ± 0.2 mM | [1][2] |
Table 2: Antimicrobial Activity
| Compound | Microorganism | Assay | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Pulegone | Staphylococcus aureus | Broth microdilution | 0.125 | 0.125 | [3] |
| Listeria monocytogenes | Broth microdilution | 0.25 | 0.25 | [3] | |
| Menthone | Staphylococcus aureus | Broth microdilution | 0.125 | 0.125 | [3] |
| Listeria monocytogenes | Broth microdilution | 0.125 | 0.125 | [3] | |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Broth dilution | 3,540 | 7,080 | [4][5][6] |
Table 3: Antidiabetic Activity
| Compound | Enzyme | IC50 (µg/mL) | Reference |
| Pulegone | α-amylase | 182.41 ± 5.58 | [3] |
| α-glucosidase | 119.15 ± 5.26 | [3] | |
| Menthone | α-amylase | 149.32 ± 4.16 | [3] |
| α-glucosidase | 108.39 ± 4.08 | [3] |
Signaling Pathways and Mechanisms of Action
Pulegone: Anti-inflammatory Signaling Pathways
Pulegone has been shown to exert its anti-inflammatory effects through the modulation of several key signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, pulegone inhibits the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7] This is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7] Concurrently, pulegone upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf-2)/Heme oxygenase-1 (HO-1) pathway, which is involved in the antioxidant response.[7] Furthermore, pulegone has been demonstrated to inhibit the activation of the NLRP3 inflammasome in THP-1 cells, a key component of the innate immune response.[8][9][10][11]
Menthone: Anti-inflammatory Signaling Pathways
Menthone also demonstrates significant anti-inflammatory properties, primarily by targeting the NF-κB signaling pathway. In HaCaT cells, menthone has been shown to suppress the LPS-induced production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by inhibiting NF-κB activity.[12] It achieves this by preventing the translocation of NF-κB into the nucleus.[12] More recently, menthone has been found to inhibit the type-I interferon (IFN-I) signaling pathway by promoting the ubiquitination and subsequent degradation of Tyk2, a key kinase in this pathway.[13] This action has been shown to alleviate local inflammation in a mouse model of rheumatoid arthritis.[13]
Experimental Protocols
Anti-inflammatory Activity Assay (TNF-α Secretion)
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.
Assay Protocol:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL and differentiate into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Pre-treat the differentiated cells with various concentrations of pulegone or menthone for 2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours to induce TNF-α production.
-
Collect the cell culture supernatants and measure the concentration of TNF-α using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Determine the half-maximal effective concentration (EC50) for the inhibition of TNF-α secretion.
Cytotoxicity Assay: Cell viability is assessed in parallel using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic concentrations of the compounds.
Antimicrobial Activity Assay (Broth Microdilution)
Bacterial Strains: Staphylococcus aureus and Listeria monocytogenes are used in this assay.
Assay Protocol:
-
Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.
-
Serially dilute pulegone and menthone in MHB in a 96-well microtiter plate.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plates at 37°C for 24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is subcultured onto Mueller-Hinton Agar (MHA) plates.
-
The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Antidiabetic Activity Assay (α-amylase and α-glucosidase Inhibition)
α-Amylase Inhibition Assay:
-
Prepare a reaction mixture containing sodium phosphate buffer, α-amylase solution, and the test compound (pulegone or menthone) at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding a starch solution.
-
Incubate the reaction mixture at 37°C for 15 minutes.
-
Stop the reaction by adding dinitrosalicylic acid (DNSA) reagent.
-
Heat the mixture in a boiling water bath for 5 minutes.
-
Measure the absorbance at 540 nm.
-
Acarbose is used as a positive control.
-
Calculate the percentage of inhibition and determine the IC50 value.
α-Glucosidase Inhibition Assay:
-
Prepare a reaction mixture containing sodium phosphate buffer, α-glucosidase solution, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding sodium carbonate.
-
Measure the absorbance at 405 nm.
-
Acarbose is used as a positive control.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
Both pulegone and menthone exhibit a range of promising biological activities. In terms of anti-inflammatory effects, pulegone appears to be slightly more potent in inhibiting TNF-α secretion in vitro. Both compounds demonstrate strong and comparable antimicrobial activity against S. aureus and L. monocytogenes at low concentrations. Menthone, however, shows a more potent inhibitory effect on both α-amylase and α-glucosidase, suggesting a greater potential for antidiabetic applications.
The distinct mechanisms of action, particularly in the context of inflammation, highlight the nuanced differences between these two structurally similar monoterpenes. Pulegone's modulation of the Nrf-2 and NLRP3 inflammasome pathways, in addition to NF-κB and MAPK, suggests a broader spectrum of anti-inflammatory action. Menthone's targeted inhibition of the IFN-I signaling pathway presents a unique therapeutic avenue, especially for autoimmune conditions like rheumatoid arthritis.
Further in-vivo studies are warranted to fully elucidate the therapeutic potential and safety profiles of both pulegone and menthone. This comparative guide provides a foundational resource for researchers to inform the design of future studies and the development of novel therapeutic agents based on these natural compounds.
References
- 1. Anti-Hyperalgesic Properties of Menthol and Pulegone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Hyperalgesic Properties of Menthol and Pulegone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expediting multiple biological properties of main bioactive compounds of Mentha pulegium L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Menthone Exerts its Antimicrobial Activity Against Methicillin Resistant Staphylococcus aureus by Affecting Cell Membrane Properties and Lipid Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menthone Exerts its Antimicrobial Activity Against Methicillin Resistant Staphylococcus aureus by Affecting Cell Membrane Properties and Lipid Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. Effect of pulegone on the NLPR3 inflammasome during inflammatory activation of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pulegone inhibits inflammation via suppression of NLRP3 inflammasome and reducing cytokine production in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of pulegone on the NLPR3 inflammasome during inflammatory activation of THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of lipopolysaccharide-induced interleukin-1beta and tumor necrosis factor-alpha production by menthone through nuclear factor-kappaB signaling pathway in HaCat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. a-z.lu [a-z.lu]
A Comparative Guide to the Quantification of Pulegone in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of pulegone in essential oils. Pulegone, a monoterpene found in various mint species, is of significant interest due to its potential toxicity. Accurate and validated quantification methods are therefore crucial for quality control and safety assessment in the pharmaceutical and flavor industries. This document outlines and compares the performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC) for this purpose, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an analytical method for pulegone quantification depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. While Gas Chromatography is the most referenced technique, HPLC and HPTLC present viable alternatives.
Data Presentation: Performance of Pulegone Quantification Methods
The following table summarizes the validation parameters for different analytical techniques used in the quantification of pulegone.
| Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) |
| GC-MS | >0.99 | ~5 mg/L[1] | Not specified | 95 - 106%[1] | 0.2%[1] |
| GC-FID | 0.9995[2] | Not specified | Not specified | 99%[2] | <1%[2] |
| HPTLC | 0.9982 - 0.9988[3] | 5.78 - 6.12 ng/spot[3] | 17.35 - 18.11 ng/spot[3] | 98.6 - 101.2% | 1.21 - 1.32% |
Note: A complete validation dataset for an HPLC method specifically for pulegone was not available in the reviewed literature. The table will be updated as this information becomes available.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below is a standard protocol for the quantification of pulegone using Gas Chromatography-Flame Ionization Detection (GC-FID).
Protocol: Quantification of Pulegone in Essential Oils by GC-FID
1. Objective: To quantify the concentration of pulegone in essential oil samples.
2. Materials and Reagents:
-
Pulegone standard (≥98% purity)
-
Hexane (analytical grade)
-
Essential oil sample
-
Volumetric flasks
-
Microsyringes
3. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
4. Standard Preparation:
-
Prepare a stock solution of pulegone (e.g., 1000 µg/mL) in hexane.
-
Prepare a series of calibration standards by serial dilution of the stock solution in hexane to cover the expected concentration range of pulegone in the samples (e.g., 10, 25, 50, 100, 250 µg/mL).
5. Sample Preparation:
-
Accurately weigh a known amount of the essential oil sample (e.g., 100 mg).
-
Dissolve the sample in a suitable volume of hexane (e.g., 10 mL) in a volumetric flask.
6. Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 5°C/minute to 180°C
-
Ramp: 20°C/minute to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injection Volume: 1 µL
-
Split Ratio: 1:50
7. Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solution.
-
Identify the pulegone peak in the sample chromatogram by comparing its retention time with that of the pulegone standard.
-
Quantify the concentration of pulegone in the sample using the calibration curve.
8. Validation Parameters to be Assessed:
-
Linearity: Analyze the calibration standards and plot the peak area against concentration. The coefficient of determination (R²) should be ≥ 0.99.
-
Precision: Perform replicate injections of a standard solution and a sample solution. The relative standard deviation (RSD) should be ≤ 2%.
-
Accuracy: Perform a recovery study by spiking a known amount of pulegone standard into a sample matrix. The recovery should be within 95-105%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of pulegone that can be reliably detected and quantified.
Visualizing Key Processes
Diagrams are provided to illustrate the experimental workflow for method validation and the metabolic pathway of pulegone.
References
A Comparative Guide to Pulegone Quantification: Accuracy and Precision of HPLC Methods
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of the monoterpene pulegone, selecting the appropriate analytical methodology is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative techniques, supported by experimental data to inform method selection and implementation.
Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters of a validated HPLC method for pulegone analysis and compares them with Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC) methods.
| Parameter | HPLC Method | Gas Chromatography (GC) Method | High-Performance Thin-Layer Chromatography (HPTLC) Method |
| Accuracy (Recovery) | 96.2%[1][2] | 95% to 106%[3][4] | Not explicitly stated, but determined by standard addition method[5] |
| Precision (RSD) | 0.81%[1][2] | 0.2% (peak height repeatability)[3][4] | Low %RSD values reported (0.84-1.37 for method I and 0.63-1.31 for method II)[5] |
| Linearity Range | Not explicitly stated in the abstract | 0.5–25 mg/L[3][4] | 50–700 ng/spot[5] |
| Limit of Detection (LOD) | Not explicitly stated in the abstract | ~5 mg/L[3] | 5.78 ng/spot (Method I), 6.12 ng/spot (Method II)[5] |
| Limit of Quantification (LOQ) | Not explicitly stated in the abstract | Not explicitly stated in the abstract | 17.35 ng/spot (Method I), 18.11 ng/spot (Method II)[5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of pulegone in herbal matrices like Herba Schizonepetae.[1][2]
-
Instrumentation: High-Performance Liquid Chromatograph.
-
Mobile Phase: A mixture of Methanol and Water in an 80:20 ratio.[1][2]
-
Quantification: Based on the peak area of pulegone in the chromatogram, correlated with a standard curve.
Gas Chromatography (GC) Method
This method is effective for the analysis of pulegone enantiomers in mint-flavored food products and essential oils.[3][4]
-
Sample Preparation: Simultaneous distillation-extraction (SDE) with a Likens-Nickerson apparatus, using dichloromethane as the extraction solvent.[3][4]
-
Instrumentation: Capillary Gas Chromatography coupled with Mass Spectrometry (GC/MS).[3][4] For enantiomeric separation, enantio-selective multidimensional gas chromatography can be employed.[3]
-
Data Analysis: Quantification is based on the peak height or area in the gas chromatogram.
High-Performance Thin-Layer Chromatography (HPTLC) Method
This densitometric HPTLC method has been validated for the quantitative estimation of pulegone in Mentha longifolia.[5]
-
Stationary Phase: Normal phase or reverse phase TLC plates.[5]
-
Mobile Phase:
-
Detection: Densitometric scanning at approximately 265 nm.[5]
-
Quantification: The concentration of pulegone is calculated from the regression equation obtained from the calibration plot of peak area versus concentration.[5]
Method Comparison and Considerations
The choice between HPLC, GC, and HPTLC for pulegone analysis depends on the specific requirements of the study.
-
HPLC offers a simple, rapid, and accurate method for quantifying pulegone in herbal extracts.[1][2] It is particularly advantageous for non-volatile or thermally sensitive compounds.
-
GC is highly sensitive and provides excellent separation efficiency, making it ideal for the analysis of volatile compounds like pulegone in complex matrices such as food products.[3][4] The coupling with mass spectrometry (GC-MS) allows for definitive identification.
-
HPTLC presents a cost-effective and high-throughput option for the quantification of pulegone, especially for routine quality control of herbal materials.[5]
Pulegone HPLC Analysis Workflow
Caption: Workflow for Pulegone Quantification using HPLC.
References
- 1. [Quantitative analysis of pulegone in Herba Schizonepetae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. applications.emro.who.int [applications.emro.who.int]
Quantifying Pulegone by GC-FID: A Comparative Guide to Linearity and Range
For researchers, scientists, and drug development professionals requiring accurate quantification of pulegone, Gas Chromatography with Flame Ionization Detection (GC-FID) stands as a robust and widely adopted analytical technique. This guide provides a comparative overview of reported performance data for pulegone quantification by GC-FID, focusing on the critical parameters of linearity and range. Detailed experimental protocols and a summary of key validation data are presented to aid in method selection and implementation.
Comparison of Validated GC-FID Methods
The performance of a GC-FID method for pulegone quantification can vary based on the specific analytical conditions and the sample matrix. Below is a summary of linearity and range data from different validated methods reported in the literature. This allows for a direct comparison of the expected performance.
| Parameter | Method 1 | Method 2 | Method 3 (Semi-Quantitative) |
| Linearity Range | 1.0 - 10.0 mg/L | 0.5 - 25 mg/L | 157 - 860 mg/mL |
| Coefficient of Determination (R²) | 0.9995 | Not explicitly stated | Not applicable |
| Limit of Detection (LOD) | 0.005 mg/L | ~5 mg/L | Not specified |
| Limit of Quantification (LOQ) | 0.015 mg/L | Not specified | Not specified |
Detailed Experimental Protocol: A Representative GC-FID Method
The following protocol is a representative example of a validated GC-FID method for the quantification of pulegone in essential oils and other matrices.
1. Sample Preparation: Simultaneous Distillation-Extraction (SDE)
-
A known quantity of the sample (e.g., essential oil, mint-flavored product) is subjected to simultaneous distillation-extraction using a Likens-Nickerson apparatus.
-
Dichloromethane is typically used as the extraction solvent.
-
This process allows for the efficient extraction and concentration of volatile compounds like pulegone from the sample matrix.
2. GC-FID Analysis
-
Gas Chromatograph: A system equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-5 (5% diphenyl/95% dimethyl polysiloxane), with dimensions of 30 m x 0.25 mm i.d. and a film thickness of 0.25 µm is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Injector and Detector Temperatures: Injector set to 220°C and FID set to 220°C.[1]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 30 minutes.
-
Ramp 1: Increase to 140°C at a rate of 2°C/min.
-
Hold at 140°C for 2 minutes.[1]
-
-
Injection Volume: 1 µL of the extract.
3. Calibration and Quantification
-
A series of standard solutions of pulegone in a suitable solvent (e.g., dichloromethane) are prepared at different concentrations.
-
The standard solutions are injected into the GC-FID system to generate a calibration curve by plotting peak area against concentration.
-
The concentration of pulegone in the sample extract is determined by comparing its peak area to the calibration curve.
Workflow for Pulegone Quantification by GC-FID
The logical flow of analyzing pulegone content in a sample using GC-FID, from sample preparation to final data analysis, is illustrated in the following diagram.
Caption: Workflow for pulegone quantification.
Alternative Analytical Techniques
While GC-FID is a primary method for pulegone quantification, other techniques can also be employed. Gas Chromatography-Mass Spectrometry (GC-MS) offers the added benefit of mass spectral data for compound identification, which can be crucial for complex matrices.[2] High-Performance Thin-Layer Chromatography (HPTLC) has also been validated for the quantification of pulegone, offering a different approach for separation and detection.
References
A Comparative Analysis of Pulegone Content in Various Mentha Species: A Guide for Researchers
This guide provides a comprehensive comparative study of pulegone content across different Mentha (mint) species, tailored for researchers, scientists, and professionals in drug development. Pulegone, a naturally occurring monoterpene ketone, is a significant component of the essential oils of several mint species and is of considerable interest due to its potential physiological effects and applications. This document summarizes quantitative data, details experimental protocols for analysis, and visualizes key processes to facilitate a deeper understanding of pulegone distribution within the Mentha genus.
Data Presentation: Pulegone Content in Mentha Species
The concentration of pulegone in the essential oils of Mentha species exhibits significant variation depending on the species, geographical origin, and cultivation conditions. The following table summarizes the pulegone content as reported in various studies, providing a comparative overview.
| Mentha Species | Pulegone Content (%) in Essential Oil | Reference(s) |
| Mentha pulegium (Pennyroyal) | 55.0 - 95.0 | [1] |
| 59.12 - 74.04 | [2] | |
| 67.03 | [3] | |
| 71.47 | [4] | |
| 43.3 - 87.3 | [4] | |
| <0.1 - 90.7 | [5] | |
| Mentha piperita (Peppermint) | 0.5 - 4.6 | [6] |
| 1.2 - 12.3 | [7] | |
| 1.12 | [8] | |
| 10.74 (Chocolate Mint variety) | [9] | |
| Mentha spicata (Spearmint) | 0.30 - 29.59 | [7] |
| Not typically a major component | [10] | |
| Mentha longifolia (Horse Mint) | 0.3 - 5.4 | [11] |
| Mentha arvensis (Corn Mint) | 0.2 - 4.9 | [6] |
| Mentha aquatica (Water Mint) | 8.43 | |
| Mentha cervina | 45.51 |
Experimental Protocols
The quantification of pulegone in Mentha species typically involves the extraction of essential oils followed by chromatographic analysis. The methodologies detailed below are commonly cited in the literature.
Essential Oil Extraction: Hydrodistillation
A prevalent method for extracting essential oils from plant material is hydrodistillation, often utilizing a Clevenger-type apparatus.
-
Plant Material Preparation: The aerial parts (leaves and stems) of the Mentha plants are collected and typically air-dried at room temperature to reduce moisture content. The dried material is then ground into a coarse powder.
-
Hydrodistillation Process: A known quantity of the powdered plant material (e.g., 100 g) is placed in a round-bottom flask with a larger volume of distilled water (e.g., 1 L). The flask is connected to a Clevenger apparatus and a condenser.
-
Heating and Extraction: The mixture is heated to boiling. The resulting steam, carrying the volatile essential oils, rises and is condensed back into a liquid in the condenser.
-
Collection: The condensed liquid collects in the graduated tube of the Clevenger apparatus, where the less dense essential oil separates and forms a layer above the water.
-
Duration and Yield Calculation: The distillation process is typically carried out for 3-4 hours. After cooling, the volume of the collected essential oil is measured, and the yield is calculated as a percentage of the initial plant material weight.
-
Drying and Storage: The collected oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in airtight, dark glass vials at 4°C until analysis.[3]
Pulegone Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds like pulegone in essential oils.
-
Sample Preparation: The extracted essential oil is diluted in a suitable solvent, such as dichloromethane or hexane (e.g., 1 µL of oil in 1 mL of solvent).
-
GC-MS System: A gas chromatograph equipped with a mass spectrometer detector is used. A capillary column suitable for separating terpenes, such as a DB-5 or HP-5MS, is installed.
-
Chromatographic Conditions:
-
Injector Temperature: Typically set around 250°C.
-
Oven Temperature Program: An initial temperature of around 60°C is held for a few minutes, then ramped up at a specific rate (e.g., 3-5°C/min) to a final temperature of around 240-280°C, which is then held for a period.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: A small volume of the diluted sample (e.g., 1 µL) is injected.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV is standard.
-
Mass Range: Scanned over a mass-to-charge ratio (m/z) range of approximately 40-500 amu.
-
Ion Source and Transfer Line Temperatures: Typically maintained around 230°C and 280°C, respectively.
-
-
Compound Identification and Quantification:
-
Identification: Pulegone and other components are identified by comparing their mass spectra and retention times with those of authentic standards and by matching the spectra with libraries such as NIST and Wiley.
-
Quantification: The relative percentage of pulegone is calculated from the peak area of pulegone relative to the total peak area of all identified compounds in the chromatogram. For absolute quantification, a calibration curve is prepared using a certified standard of pulegone.[3]
-
Mandatory Visualizations
Pulegone Biosynthesis Pathway in Mentha
The biosynthesis of pulegone in Mentha species is a multi-step enzymatic process that begins with the universal precursor of monoterpenes, geranyl diphosphate. The following diagram illustrates the key enzymatic steps leading to the formation of pulegone.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Engineering the “Missing Link” in Biosynthetic (−)-Menthol Production: Bacterial Isopulegone Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Pulegone Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of pulegone, a monoterpene found in various essential oils that is of significant interest due to its potential toxicity. This document outlines the performance characteristics and experimental protocols of several common analytical techniques, supported by experimental data from published studies, to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Method Performance
The selection of an analytical method for pulegone determination is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the quantitative performance data for various validated methods.
| Analytical Method | Linearity (Concentration Range) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| GC-MS | 0.5–25 mg/L | ~5 mg/L | Not Specified | 95 - 106 | 0.2 (peak height repeatability) | [1][2] |
| HPTLC (Method I) | 50–700 ng/spot (r² = 0.9982) | 5.78 ng/spot | 17.35 ng/spot | 98.67 - 99.15 | 0.84 - 1.37 | [3] |
| HPTLC (Method II) | 50–700 ng/spot (r² = 0.9988) | 6.12 ng/spot | 18.11 ng/spot | 98.28 - 99.24 | 0.63 - 1.31 | [3] |
| ¹H NMR | R² = 0.994 - 1 | 7.15 - 371 mg/kg | 26.2 - 1363 mg/kg | 85.0 - 102 | Not Specified | [4] |
| FT-IR | 157 to 860 mg/mL (r = 0.997) | Not Specified | Not Specified | Not Specified | Equivalent to GC-FID | [5][6] |
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for pulegone determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative determination of pulegone in pennyroyal oil by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Pulegone: A Guide for Laboratory Professionals
Pulegone, a naturally occurring organic compound, is classified as a combustible liquid that is harmful if swallowed and suspected of causing cancer.[1][2] It is also recognized as being harmful to aquatic life, sometimes with long-lasting effects.[2][3][4] Therefore, proper disposal is not just a matter of regulatory compliance but also a critical component of laboratory safety and environmental responsibility. Pulegone must be disposed of as hazardous waste, and its discharge into the environment must be avoided.[1][5][6]
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, eye protection, and face protection.[1][2] Work should be conducted in a well-ventilated area, such as under a chemical fume hood, to avoid inhaling vapors or aerosols.[1][6]
Key Safety Precautions:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe vapor or spray.[5]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][2]
-
Prevent the buildup of electrostatic charge.[3]
-
Ensure all containers are tightly closed and properly labeled.[1]
Step-by-Step Disposal Protocol
The disposal of pulegone and its contaminated materials must adhere to local, regional, national, and international regulations for hazardous waste.[1][2][6] Do not empty pulegone into drains or release it into the environment.[3][5][6]
1. Waste Collection and Segregation:
-
Collect waste pulegone in its original container or a designated, compatible, and properly labeled waste container.[6] Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[6]
-
Solid waste contaminated with pulegone, such as absorbent materials, gloves, and lab coats, should be collected separately in a labeled container.[7]
2. Handling Spills:
-
In the event of a spill, evacuate non-essential personnel from the area.[3]
-
Contain the spill using an inert, liquid-binding material such as sand, diatomaceous earth, or universal binding agents.[5]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal as hazardous waste.[3][8]
3. Container Management:
-
Ensure waste containers are in good condition, compatible with pulegone, and always kept closed except when adding waste.
-
Label containers clearly with "Hazardous Waste" and the name "Pulegone."
-
Store waste containers in a designated satellite accumulation area that is under the direct supervision of laboratory personnel.[7][9]
4. Final Disposal:
-
Arrange for the disposal of pulegone waste through a licensed hazardous waste disposal service.[10][11]
-
One approved method for final disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Handle uncleaned, empty containers as you would the product itself; they must be disposed of in the same manner as hazardous waste.[5][6] Completely emptied packages may be eligible for recycling, pending local regulations.[5]
Quantitative Data Summary
The available safety data sheets and scientific literature do not provide specific quantitative thresholds for the disposal of pulegone. The guiding principle is that any amount of waste pulegone or pulegone-contaminated material must be treated as hazardous waste. For transportation and regulatory purposes, pulegone is classified as a combustible liquid.[1][2]
| Parameter | Value |
| Flash Point | 88.9 °C (192.0 °F) Closed Cup[2] |
| Acute Toxicity (Oral) | LD50: 470 mg/kg (Rat, calculated)[6] |
| Acute Toxicity (Dermal) | LD50: 3,090 mg/kg (Rabbit)[6] |
| Aquatic Toxicity | Harmful to aquatic life[1][2] |
Pulegone Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of pulegone waste in a laboratory setting.
Caption: Decision workflow for handling and disposing of pulegone waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. vigon.com [vigon.com]
- 3. indenta.com [indenta.com]
- 4. Pulegone|MSDS [dcchemicals.com]
- 5. carlroth.com [carlroth.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. gaiaca.com [gaiaca.com]
- 8. (+)-Pulegone | C10H16O | CID 442495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Pulegone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Pulegone, a monoterpene ketone found in various essential oils. Adherence to these protocols is critical to minimize risks and ensure operational integrity.
Quantitative Data Summary
Understanding the quantitative properties of a substance is the first step in safe handling. The following table summarizes key data for Pulegone.
| Property | Value | Reference |
| CAS Number | 89-82-7 | [1][2] |
| EC Number | 201-943-2 | [1][3][2] |
| Molecular Formula | C10H16O | |
| Molecular Weight | 152.23 g/mol | [4] |
| Boiling Point | 224 °C | |
| Density | 0.931 - 0.9323 g/cm³ at 20°C | [2] |
| Vapor Density | 5.2 | [5] |
| Oral LD50 (Rat) | 470 mg/kg | [6] |
| Dermal LD50 (Rabbit) | 3,090 mg/kg | [6][7] |
| Recommended Storage Temperature | 2 - 8 °C | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
Pulegone is classified as harmful if swallowed and is suspected of causing cancer.[1][5][7] Therefore, stringent adherence to PPE protocols is mandatory.
Minimum Recommended PPE:
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374. Nitrile or neoprene gloves are recommended.
-
Eye/Face Protection: Use safety glasses with side shields or goggles.[3][6] A face shield may be necessary for splash hazards.
-
Skin and Body Protection: Wear a lab coat or chemical-resistant suit.[8][9][10] For tasks with a high risk of splashing, a chemical-resistant apron should be worn.[10]
-
Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a respirator with an appropriate vapor cartridge.[6]
Standard Operating Procedure for Handling Pulegone
The following workflow outlines the standard procedure for safely handling Pulegone in a laboratory setting.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for Pulegone.[6]
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Handling:
-
Post-Handling and Waste Disposal:
-
Decontaminate all surfaces and equipment that may have come into contact with Pulegone.
-
Dispose of Pulegone waste and contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[3] Do not empty into drains.[3]
-
Remove PPE in a manner that avoids contaminating skin or personal clothing.
-
Wash hands thoroughly with soap and water after handling.[6]
-
Emergency Response and First Aid
In the event of an exposure or spill, immediate and appropriate action is crucial.
Emergency Response Workflow:
First Aid Procedures:
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a POISON CENTER or doctor immediately.[6]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[6]
-
In Case of Eye Contact: Flush eyes with water as a precaution for at least 15 minutes.[5][6]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[6]
Spill Response:
-
Evacuate non-essential personnel from the area.[6]
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, diatomaceous earth).[3]
-
Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[2][6]
-
Clean the spill area thoroughly.
By adhering to these safety protocols and being prepared for emergencies, researchers can handle Pulegone with confidence, ensuring both personal safety and the integrity of their work.
References
- 1. carlroth.com [carlroth.com]
- 2. (+)-Pulegone | C10H16O | CID 442495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. indenta.com [indenta.com]
- 7. vigon.com [vigon.com]
- 8. Which personal protective equipment do you need to [royalbrinkman.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
